MFCD00167753
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
[dimethylamino-[[(1R,7S)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]oxy]methylidene]-dimethylazanium;tetrafluoroborate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N3O3.BF4/c1-15(2)14(16(3)4)20-17-12(18)10-8-5-6-9(7-8)11(10)13(17)19;2-1(3,4)5/h5-6,8-11H,7H2,1-4H3;/q+1;-1/t8-,9+,10?,11?; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMTWWFCCBWWXSA-NYLBFTITSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CN(C)C(=[N+](C)C)ON1C(=O)C2C3CC(C2C1=O)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](F)(F)(F)F.CN(C)C(=[N+](C)C)ON1C(=O)C2[C@@H]3C[C@H](C2C1=O)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BF4N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: TNTU (CAS 125700-73-4)
Advanced Handling, Safety, and Mechanistic Application in Peptide Synthesis
Part 1: Executive Summary
TNTU (2-(5-Norbornene-2,3-dicarboximido)-1,1,3,3-tetramethyluronium tetrafluoroborate) represents a specialized class of uronium-based coupling reagents designed to bridge the gap between high reactivity and aqueous solubility. Unlike the ubiquitous HBTU or HATU, which rely on benzotriazole derivatives, TNTU utilizes the N-hydroxy-5-norbornene-2,3-dicarboximide (HONB) leaving group.
This structural distinction confers two critical advantages for drug development and proteomic research:
-
Aqueous Compatibility: TNTU maintains stability and reactivity in mixed aqueous-organic solvent systems, making it a premier choice for bioconjugation (e.g., antibody-drug conjugates) where protein solubility is paramount.
-
Racemization Suppression: The HONB moiety is historically validated to suppress racemization more effectively than HOBt in specific sensitive couplings, such as histidine-containing sequences.
This guide synthesizes the critical safety data usually found in an SDS with high-level experimental protocols to serve as a comprehensive handbook for the bench scientist.
Part 2: Chemical Identity & Technical Specifications
Data consolidated for rapid verification.
| Property | Specification |
| Chemical Name | 2-(5-Norbornene-2,3-dicarboximido)-1,1,3,3-tetramethyluronium tetrafluoroborate |
| Common Name | TNTU |
| CAS Number | 125700-73-4 |
| Molecular Formula | C₁₄H₂₀BF₄N₃O₃ |
| Molecular Weight | 365.13 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 216–219 °C (Decomposes) |
| Solubility | Soluble in DMF, DMSO, NMP, Acetonitrile; Slightly soluble in water |
| Storage | 2–8 °C; Protect from light and moisture (Desiccate) |
Part 3: Mechanistic Proficiency
The efficacy of TNTU relies on the rapid conversion of a carboxylic acid into an activated HONB-ester. Unlike carbodiimides (DCC/DIC), which can generate insoluble ureas or cause allergic sensitization, TNTU generates a water-soluble urea byproduct and the HONB auxiliary.
Mechanism of Action[1]
-
Deprotonation: A tertiary base (DIEA or NMM) deprotonates the carboxylic acid.
-
Attack: The carboxylate attacks the central carbon of the TNTU uronium moiety.
-
Elimination: Tetramethylurea is expelled, forming the highly reactive HONB-active ester .
-
Aminolysis: The N-terminal amine of the peptide chain attacks the active ester, forming the peptide bond and releasing HONB.
Figure 1: The activation pathway of TNTU. Note the formation of the HONB-active ester, which serves as the stable yet reactive intermediate preventing racemization.
Part 4: Critical Safety & Handling (SDS Core)
While TNTU is a valuable reagent, it presents specific hazards that must be managed through engineering controls and PPE.
GHS Classification & Hazard Statements[2]
-
Signal Word: WARNING
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Emergency Response Protocols
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. TNTU dust is a potent respiratory irritant.
-
Skin Contact: Wash with soap and copious amounts of water. Remove contaminated clothing.[3][4] Note: Uronium salts can be sensitizers; monitor for delayed allergic reactions.
-
Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present.[3][4]
-
Spill Management: Do not dry sweep. Use a wet method or HEPA vacuum to prevent dust generation. Neutralize waste with a dilute base before disposal if required by local regulations.
Part 5: Advanced Application Protocol
Context: Aqueous Bioconjugation
Standard hydrophobic reagents (HBTU) precipitate in buffers, making them unsuitable for modifying proteins or hydrophilic polymers. TNTU allows for "one-pot" activation in semi-aqueous conditions.
Protocol: TNTU-Mediated Peptide Coupling
Reagents:
-
Amino Acid (AA)[5]
-
N,N-Diisopropylethylamine (DIEA)
-
Solvent: DMF (for standard SPPS) or DMF/Water (50:50 for bioconjugation)
Step-by-Step Workflow:
-
Stoichiometry Calculation:
-
Use 1.0 equivalent of the Carboxylic Acid (or AA).
-
Use 0.95 - 1.0 equivalent of TNTU. Crucial: Excess uronium salts can react with the N-terminal amine to form a guanidinium cap, permanently terminating the chain.
-
Use 2.0 equivalents of DIEA.
-
-
Activation (Pre-mix):
-
Dissolve the Amino Acid and TNTU in the minimum volume of solvent.
-
Add DIEA.[11] The solution may turn slightly yellow (release of HONB).
-
Allow activation to proceed for 2–3 minutes . Do not exceed 10 minutes to avoid hydrolysis of the active ester.
-
-
Coupling:
-
Add the activated mixture to the resin-bound amine or protein solution.
-
Agitate (shake, do not stir magnetically to avoid resin grinding) for 30–60 minutes .
-
-
Validation (Kaiser Test):
-
Perform a Kaiser test (ninhydrin) on a resin aliquot.
-
Blue beads: Incomplete coupling (Repeat step 3).
-
Colorless/Yellow beads: Complete coupling.
-
Figure 2: Standard Solid-Phase Peptide Synthesis (SPPS) cycle utilizing TNTU activation.
Part 6: Comparative Analysis
Why choose TNTU over other reagents?
| Reagent | Leaving Group | Aqueous Stability | Reactivity | Primary Use Case |
| TNTU | HONB (Norbornene) | High | Moderate-High | Bioconjugation, Aqueous solvents, Low racemization needs. |
| HBTU | HOBt (Benzotriazole) | Low | High | Standard SPPS (Hydrophobic sequences). |
| TSTU | HOSu (Succinimide) | High | Moderate | Protein labeling, NHS-ester formation. |
| HATU | HOAt (Azabenzotriazole) | Low | Very High | Difficult/Hindered couplings, Macrocyclization. |
Expert Insight: Use TNTU when you need the water solubility of TSTU but require slightly higher reactivity or different selectivity provided by the norbornene structure. It is less explosive than HOBt-based reagents, offering a safety advantage in scale-up.
Part 7: References
-
Sigma-Aldrich. Peptide Coupling Reagents Guide. (Accessed 2026).[7][13] Link
-
Santa Cruz Biotechnology. TNTU (CAS 125700-73-4) Product Data. (Accessed 2026).[7][13] Link
-
PubChem. Compound Summary for CID 9857522 (TSTU/TNTU Analog Data). National Library of Medicine. Link
-
TCI Chemicals. Safety Data Sheet: 2-(5-Norbornene-2,3-dicarboximido)-1,1,3,3-tetramethyluronium Tetrafluoroborate.[4] (Accessed 2026).[7][13] Link
-
Knorr, R., et al. New Coupling Reagents in Peptide Chemistry. Tetrahedron Letters (1989). (Foundational text on uronium reagents).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-(2,5-Dioxopyrrolidin-1-yl)-1,1,3,3-tetramethylisouronium tetrafluoroborate | C9H16BF4N3O3 | CID 9857522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. TNTU | CAS 125700-73-4 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. Peptide Synthesis – Safety Topics - Wordpress [reagents.acsgcipr.org]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. chemimpex.com [chemimpex.com]
- 13. people.uniurb.it [people.uniurb.it]
Introduction: The Critical Role of Solubility for a Powerful Coupling Reagent
An In-depth Technical Guide to the Solubility of TNTU for Researchers and Drug Development Professionals
O-(1H-6-chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate, a compound also known by the trade names HCTU or TNTU, is a highly effective uronium-based coupling reagent.[1][2][3] It is extensively utilized in organic synthesis, particularly for the formation of amide bonds in peptide and nucleic acid chemistry.[4] For researchers in drug development and peptide synthesis, achieving a homogenous reaction mixture is paramount for ensuring optimal reaction kinetics, minimizing side reactions, and obtaining high yields of the target molecule. Therefore, a thorough understanding of TNTU's solubility in various organic solvents is not merely a matter of convenience but a fundamental prerequisite for successful and reproducible synthetic outcomes.
This guide provides a detailed examination of the solubility of TNTU in N,N-Dimethylformamide (DMF) and other common organic solvents. It offers a theoretical framework, practical solubility data, a robust experimental protocol for determining solubility, and insights into solution stability, empowering scientists to make informed decisions in their experimental design.
Fundamentals of Solubility: A Chemist's Perspective
The solubility of a solid solute, like TNTU, in a liquid solvent is governed by the principle "like dissolves like."[5] This concept is rooted in the intermolecular forces between solute and solvent molecules. For dissolution to occur, the energy released from the formation of new solute-solvent interactions must be sufficient to overcome the energy required to break the existing solute-solute (crystal lattice energy) and solvent-solvent interactions.
TNTU is an ionic compound, specifically a uronium salt.[6] Its structure consists of a bulky organic cation and a hexafluorophosphate anion. This ionic nature dictates that it will be most soluble in polar solvents that can effectively solvate both the cation and the anion. Polar aprotic solvents, such as DMF, are particularly well-suited for this task due to their high dielectric constants and ability to engage in strong dipole-dipole interactions without having acidic protons that could react with the components of the coupling reaction.
Solubility Profile of TNTU in Common Organic Solvents
While precise quantitative solubility data (g/L) for TNTU is not extensively published across a wide range of solvents, a qualitative and comparative understanding can be derived from technical datasheets, application notes, and the known behavior of related uronium salts.
N,N-Dimethylformamide (DMF): The Primary Choice
DMF is the most common solvent for solid-phase peptide synthesis (SPPS) and for reactions involving uronium-based coupling reagents like TNTU.[7][8]
-
High Solubility and Stability: TNTU exhibits good solubility in DMF. Solutions of uronium-based reagents in DMF are known to be exceptionally stable, which is a significant advantage for use in automated peptide synthesizers that rely on pre-prepared reagent solutions. This stability allows for the preparation of stock solutions that can be used over a period of time without significant degradation of the coupling agent.
-
Mechanism of Solvation: As a polar aprotic solvent, DMF effectively solvates the large uronium cation and the hexafluorophosphate anion, facilitating its dissolution.[9]
Solubility in Other Organic Solvents
The utility of TNTU is not limited to DMF. However, its solubility can vary significantly in other solvents. The following table summarizes the expected solubility based on solvent properties and general observations for this class of compounds.
| Solvent | Chemical Formula | Type | Expected TNTU Solubility | Rationale & Comments |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | High / Freely Soluble | Excellent solvation of the uronium salt. The standard solvent for this class of reagents.[8] |
| N-Methyl-2-pyrrolidone (NMP) | C₅H₉NO | Polar Aprotic | High / Freely Soluble | Similar properties to DMF; often used as a substitute.[10] |
| Acetonitrile (ACN) | CH₃CN | Polar Aprotic | Soluble to Moderately Soluble | Polar enough to dissolve TNTU, though perhaps to a lesser extent than DMF or NMP. |
| Dichloromethane (DCM) | CH₂Cl₂ | Nonpolar | Slightly Soluble to Insoluble | Lower polarity makes it a poor solvent for ionic salts like TNTU.[10] |
| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | Slightly Soluble | Lower dielectric constant than DMF or ACN, leading to reduced solubility for ionic compounds. |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | Moderately Polar | Slightly Soluble to Insoluble | Generally not polar enough to effectively dissolve uronium salts. |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | High / Freely Soluble | Highly polar aprotic solvent capable of dissolving a wide range of salts.[11][12] |
Experimental Protocol: A Self-Validating System for Solubility Determination
For applications requiring a specific solvent not listed above, or for determining the precise saturation point, direct experimental measurement is the most reliable approach. The following isothermal equilibrium (shake-flask) method is a robust and widely accepted technique.[13]
Causality Behind Experimental Choices:
-
Isothermal Conditions: Solubility is temperature-dependent. Maintaining a constant temperature ensures that the measured solubility is a true reflection of the system under specific, reproducible conditions.
-
Equilibrium: The goal is to create a saturated solution where the rate of dissolution equals the rate of precipitation. Vigorous agitation for an extended period (e.g., 24 hours) is necessary to ensure this equilibrium is reached.
-
Anhydrous Solvents: Uronium reagents can be sensitive to water, which can lead to hydrolysis and degradation.[14] Using anhydrous solvents is crucial for both accurate solubility measurement and maintaining the integrity of the reagent.
-
Filtration: It is essential to separate the undissolved solid from the saturated solution to accurately determine the concentration of the dissolved solute. A syringe filter is a convenient and effective method.
Methodology
Step-by-Step Protocol:
-
Preparation: To a 10 mL glass vial with a magnetic stir bar, add approximately 1 gram of TNTU. Record the exact mass if desired, but an excess is the key requirement.
-
Solvent Addition: Accurately add 5.0 mL of the desired anhydrous organic solvent to the vial.
-
Sealing: Tightly seal the vial with a screw cap containing a PTFE septum to prevent solvent evaporation and moisture ingress.
-
Equilibration: Place the vial on a magnetic stir plate in a temperature-controlled environment (e.g., a 25°C water bath or incubator). Stir vigorously for 24 hours to ensure the solution reaches equilibrium.
-
Settling: After 24 hours, turn off the stirring and allow the vial to stand undisturbed for at least 2 hours so that the excess, undissolved solid can settle to the bottom.
-
Sampling: Carefully withdraw 2.0 mL of the clear supernatant (the saturated solution) using a calibrated pipette or syringe, being careful not to disturb the solid at the bottom.
-
Filtration & Weighing:
-
Tare a clean, dry, empty vial on an analytical balance and record its mass (M₁).
-
Dispense the 2.0 mL of supernatant through a 0.22 µm syringe filter directly into the tared vial. This removes any microscopic undissolved particles.
-
-
Solvent Evaporation: Place the vial containing the filtered solution in a vacuum oven or use a rotary evaporator to completely remove the solvent.
-
Final Weighing: Once the solid residue is completely dry, weigh the vial again and record its mass (M₂).
-
Calculation:
-
Mass of dissolved TNTU = M₂ - M₁
-
Solubility (g/L) = (Mass of dissolved TNTU in g) / (0.002 L)
-
Factors Influencing TNTU Solution Stability
-
Moisture: As a highly reactive coupling agent, TNTU is susceptible to hydrolysis. The presence of water in the solvent can lead to the degradation of the reagent, reducing its efficacy. It is imperative to use high-purity, anhydrous solvents and to store solutions under an inert atmosphere (e.g., nitrogen or argon) if they are to be kept for an extended period.[14]
-
Solvent Purity: The purity of the solvent, especially DMF, is critical. Aged or improperly stored DMF can contain degradation products like dimethylamine and formic acid.[7] Dimethylamine is basic and can cause premature removal of Fmoc protecting groups in peptide synthesis, leading to impurities.[7]
-
Temperature: While solubility generally increases with temperature, storing stock solutions of TNTU at elevated temperatures for long periods is not recommended as it can accelerate potential degradation pathways. For long-term storage, refrigeration (2-8°C) is often advised for the solid reagent.[15]
Conclusion
TNTU (HCTU) is a powerful and versatile coupling reagent whose effectiveness is intrinsically linked to its solubility. It is highly soluble in polar aprotic solvents like DMF and NMP, which remain the solvents of choice for most applications. While less soluble in many other common organic solvents, its solubility can be readily determined for any specific system using standard laboratory protocols. By understanding the principles of solubility and paying close attention to experimental conditions such as solvent purity and moisture content, researchers can harness the full potential of TNTU to achieve efficient and reliable synthesis of complex molecules.
References
- Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved February 5, 2026.
- ResearchGate. (n.d.). Impact of organic polar solvents (DMSO and DMF) on the micellization and related behavior of an anionic (AOT), cationic (CEM 2 AB) and cationic gemini surfactant (16-5-16). Retrieved February 5, 2026.
-
Queen's University. (2023, August 31). Solubility of Organic Compounds. Retrieved February 5, 2026, from [Link]
- University of Technology. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved February 5, 2026.
-
PubMed. (2018). Regeneration of aged DMF for use in solid-phase peptide synthesis. Retrieved February 5, 2026, from [Link]
-
PubMed. (n.d.). The solubility of alkali-metal fluorides in non-aqueous solvents with and without crown ethers, as determined by flame emission spectrometry. Retrieved February 5, 2026, from [Link]
-
PubChem. (n.d.). O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate. Retrieved February 5, 2026, from [Link]
-
Chem-Impex. (n.d.). O-(1H-6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluo. Retrieved February 5, 2026, from [Link]
-
ResearchGate. (2018, July 3). How long a peptide synthesis reagents stable?. Retrieved February 5, 2026, from [Link]
- Espace ÉTS. (n.d.). Evaluation of different solvents and solubility parameters on the morphology and diameter of electrospun pullulan nanofibers. Retrieved February 5, 2026.
-
YouTube. (2024, May 1). DMF section 3.2.S.7 - Stability. Retrieved February 5, 2026, from [Link]
-
National Institutes of Health. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Retrieved February 5, 2026, from [Link]
-
nsj prayoglife. (n.d.). O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate, HCTU > 99%. Retrieved February 5, 2026, from [Link]
- Wiley Online Library. (n.d.). The Uronium/Guanidinium Peptide Coupling Reagents. Retrieved February 5, 2026.
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved February 5, 2026, from [Link]
-
SALTISE. (2021, March 22). Organic Chemistry: Introduction to Solubility. Retrieved February 5, 2026, from [Link]
-
Wikipedia. (n.d.). Dimethylformamide. Retrieved February 5, 2026, from [Link]
-
National Institutes of Health. (n.d.). Beyond a solvent: triple roles of dimethylformamide in organic chemistry. Retrieved February 5, 2026, from [Link]
-
ACS Publications. (n.d.). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Retrieved February 5, 2026, from [Link]
-
National Institutes of Health. (2023, November 21). Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing. Retrieved February 5, 2026, from [Link]
-
YouTube. (2025, February 11). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. Retrieved February 5, 2026, from [Link]
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- 3. O-(6-氯-1-苯并三氮唑-1-基)-N,N,N′,N′-四甲基脲六氟磷酸酯 ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
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An In-depth Technical Guide to the Uronium-Based Coupling Reagent TNTU
A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis, the choice of coupling reagent is a critical decision that dictates the success of assembling complex sequences. Among the arsenal of available reagents, uronium salts have carved out a significant niche due to their high reactivity and efficiency. This guide provides an in-depth technical exploration of a specialized member of this class: 2-(5-Norbornene-2,3-dicarboximido)-1,1,3,3-tetramethyluronium tetrafluoroborate (TNTU) . As a senior application scientist, my objective is not merely to present protocols but to unveil the causality behind the chemistry, offering insights that foster a deeper understanding and empower you to navigate the nuances of peptide bond formation.
TNTU is a uronium compound derived from N-hydroxy-5-norbornene-2,3-dicarboxylic acid imide (HONB).[1] Like its counterparts, it is designed to activate a carboxylic acid group, rendering it susceptible to nucleophilic attack by an amine to form a stable amide bond. What sets TNTU and similar reagents apart are the specifics of their activating group, which influences reactivity, solubility, and the propensity for side reactions, most notably racemization.
Section 1: The Core Mechanism of Action: Activating the Carboxyl Group
The efficacy of any coupling reagent lies in its ability to generate a highly reactive intermediate from the carboxyl group of an N-protected amino acid. Uronium reagents, in the presence of a tertiary base, excel at this by forming an active ester.
The generally accepted mechanism for uronium salt activation proceeds in two main steps, which can be visualized for TNTU as follows:
-
Formation of the Active Ester: The carboxyl group of the N-protected amino acid, deprotonated by a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA), attacks the electrophilic carbon of the TNTU reagent. This results in the formation of a highly reactive O-(5-norbornene-2,3-dicarboximido) active ester and the release of tetramethylurea as a byproduct.
-
Nucleophilic Attack and Amide Bond Formation: The free amino group of the second amino acid (or the growing peptide chain) then attacks the carbonyl carbon of this active ester intermediate. This step forms the desired peptide bond and releases N-hydroxy-5-norbornene-2,3-dicarboximide (HONB) as a leaving group.
Causality Insight: The reactivity of the active ester is paramount. The HONB leaving group is designed to be electron-withdrawing, which increases the electrophilicity of the carbonyl carbon, thereby accelerating the rate of nucleophilic attack by the amine. This rapid coupling is a key strategy to minimize racemization.[2]
Section 2: The Critical Challenge of Racemization
Racemization, the loss of stereochemical integrity at the α-carbon of the activated amino acid, is a persistent threat in peptide synthesis. It is particularly problematic during the coupling of peptide fragments or with certain amino acids. The primary mechanism involves the formation of a 5(4H)-oxazolone intermediate, which can easily tautomerize, leading to a loss of chirality.[3]
Uronium reagents like TNTU are generally reported to produce little racemization. The principle behind this is that a rapid and efficient coupling to the desired amine outcompetes the rate of oxazolone formation and subsequent enolization. The choice of base is also critical; sterically hindered bases like DIPEA are preferred over less hindered ones like triethylamine (TEA) as they are less likely to abstract the α-proton, which initiates racemization.
While specific quantitative racemization data for TNTU is scarce in peer-reviewed literature, a comparison with other common uronium reagents highlights the performance benchmarks in the field.
| Coupling Reagent | Activating Group | Typical Racemization | Key Features |
| TNTU | HONB | Reported as low[1] | Useful in some aqueous media; limited data available. |
| HBTU/TBTU | HOBt | Low, further suppressed by HOBt addition[1] | Well-established, high efficiency; can cause guanidinylation.[4] |
| HATU | HOAt | Very low[5] | Highly efficient, especially for sterically hindered amino acids.[5] |
| TSTU | HOSu | Low[6] | Forms stable active esters; useful in aqueous solutions.[1] |
Table 1: Comparative overview of common uronium-based coupling reagents.
Trustworthiness Pillar: The claim of "low racemization" for any reagent must be validated within your specific experimental context. A small-scale test coupling of a model dipeptide (e.g., Z-Phe-Val-OH + Pro-NH2) followed by chiral HPLC analysis of the product is a self-validating system to quantify the degree of epimerization under your chosen conditions.
Section 3: Experimental Protocols and Field-Proven Insights
While TNTU has been recognized as a useful reagent, detailed, validated protocols in primary literature are less common than for mainstream reagents like HBTU or HATU. However, based on its chemical properties and protocols for similar reagents, we can construct a robust experimental workflow.
A significant finding from recent studies is that while TNTU is often cited for use in aqueous reactions, it can be ineffective and prone to degradation in pure water.[7] However, its performance is satisfactory in mixed aqueous-organic solvents, such as 50% aqueous ethanol.[7] This is a critical field-proven insight that contradicts broader, less specific claims.
This protocol is adapted for TNTU based on established procedures for the similar reagent TSTU in aqueous environments.[8] It is intended for manual Solid-Phase Peptide Synthesis (SPPS) on a resin such as Rink Amide.
Workflow Diagram:
Step-by-Step Methodology:
-
Resin Preparation: Start with the N-terminal Fmoc-deprotected peptide-resin in a reaction vessel.
-
Activation Solution: In a separate vial, dissolve the Nα-Fmoc-protected amino acid (3 equivalents relative to resin loading) and TNTU (3 equivalents) in a minimal volume of N,N-dimethylformamide (DMF).
-
Base Addition: Add DIPEA (6 equivalents) to the activation solution.
-
Pre-activation: Allow the mixture to pre-activate for 2-5 minutes at room temperature. The solution may change color.
-
Expertise Insight: Pre-activation is a double-edged sword. While it ensures the formation of the active ester, prolonged pre-activation, especially with sensitive amino acids, can increase the risk of racemization.[3] For standard couplings, a short pre-activation is optimal.
-
-
Coupling Reaction: Add the pre-activated solution to the resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Monitor the reaction for completion using a qualitative method like the Kaiser (ninhydrin) test.
-
Washing: Once the reaction is complete (negative Kaiser test), filter the resin and wash it thoroughly with DMF (3x), dichloromethane (DCM) (3x), and DMF (3x) to remove excess reagents and byproducts.
-
Next Cycle: The resin is now ready for the next Fmoc deprotection and coupling cycle.
Section 4: Advantages, Limitations, and Troubleshooting
Advantages of TNTU:
-
Aqueous Compatibility (with caveats): Shows efficacy in mixed aqueous-organic solvents, which can be beneficial for coupling hydrophilic peptides or incorporating water-soluble labels.[7]
-
Low Racemization Potential: As a uronium salt that facilitates rapid coupling, it is designed to minimize epimerization.[1]
-
Specialized Applications: Has been successfully used for coupling biomolecules to surfaces, such as preparing highly sensitive biosensors on gold electrodes.[1][9]
Limitations and Field Insights:
-
Instability in Water: TNTU degrades in pure water, leading to poor coupling efficiency. This is a critical limitation to its "aqueous" applications.[7]
-
Guanidinylation Side Reaction: A known side reaction for all uronium/aminium reagents is the potential for the reagent to react with the free N-terminal amine of the peptide, forming a guanidinium cap that terminates the chain.[4] This is more prevalent if the coupling reagent is used in large excess or if the carboxyl activation is slow.
-
Troubleshooting: To mitigate this, use a slight excess of the carboxylic acid relative to the coupling reagent and avoid unnecessarily long reaction times.
-
-
Limited Published Data: Compared to mainstream reagents like HATU and HBTU, there is a relative lack of extensive, comparative performance data for TNTU in the literature.
General Troubleshooting for Difficult Couplings:
-
Aggregation: For hydrophobic sequences prone to aggregation, consider switching to a more polar solvent like N-methylpyrrolidone (NMP) or using chaotropic salts.[10]
-
Steric Hindrance: For coupling bulky amino acids (e.g., Aib), a more potent reagent like HATU may be required to achieve efficient coupling.[5]
-
Incomplete Reactions: If a coupling reaction is sluggish (persistent positive Kaiser test), a second coupling (recoupling) with a fresh batch of activated amino acid may be necessary.
Section 5: Safety, Handling, and Storage
Scientific integrity demands a commitment to safety. Uronium-based coupling reagents are potent chemical activators and must be handled with appropriate care.
-
Sensitization: Many coupling reagents, including uronium salts, are known sensitizers and can cause allergic reactions upon skin contact or inhalation.[11] Always handle these reagents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Thermal Stability: A study has flagged TNTU as a potentially explosive compound.[11] It should be stored away from heat sources and handled with care, avoiding shock or friction.
-
Storage: Store TNTU in a tightly sealed container in a cool, dry place, typically refrigerated and protected from moisture to prevent degradation.
Conclusion
TNTU presents itself as a specialized uronium-based coupling reagent with documented utility in specific contexts, particularly in mixed aqueous media and for surface immobilization applications. Its core strength, shared with other uronium salts, is the potential for rapid, efficient coupling with low racemization. However, researchers must be acutely aware of its limitations, most notably its instability in pure water and the general potential for side reactions like guanidinylation.
The scarcity of comprehensive, comparative data in the literature means that adopting TNTU for a critical synthesis path requires rigorous in-house validation. By understanding the fundamental mechanisms of activation and racemization, and by employing self-validating tests, the research scientist can confidently determine if TNTU is the optimal choice for their specific application, moving beyond a "black box" approach to a position of informed, expert control.
References
-
Aapptec. (n.d.). Coupling Reagents. Aapptec Peptides. Retrieved from [Link]
-
Al-Daffan, R., El-Faham, A., & Albericio, F. (2022). Advances in solid-phase peptide synthesis in aqueous media (ASPPS). Green Chemistry, 24(21), 8225-8241. Retrieved from [Link]
-
Angeletti, R. H., Bibbs, L., Bonewald, L. F., et al. (1997). Analysis of Racemization During "Standard" Solid Phase Peptide Synthesis: A Multicenter Study. Methods in Molecular Biology, 73, 25-39. Retrieved from [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. Asian Journal of Organic & Medicinal Chemistry, 1(1). Retrieved from [Link]
-
Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Peptide Synthesis – Safety Topics. Retrieved from [Link]
-
Abdelmoty, I., Albericio, F., Carpino, L. A., Foxman, B. M., & Kates, S. A. (2002). The Uronium/Guanidinium Peptide Coupling Reagents: Finally the True Uronium Salts. Angewandte Chemie International Edition, 41(3), 443-445. Retrieved from [Link]
-
Bodanszky, M., & Bodanszky, A. (1984). Racemization in peptide synthesis. A laboratory experiment for senior undergraduates. Journal of Chemical Education, 61(11), 1006. Retrieved from [Link]
- Fujino, M., Kobayashi, S., Obayashi, M., Fukuda, T., Shinagawa, S., & Nishimura, O. (1974). US Patent 3,870,694A - Peptide synthesis with n-hydroxy-5-norbornene-2,3-dicarboximide.
-
Liu, C. F. (2001). Chemical and enzymatic methods for selective peptide and protein modification or synthesis. (Doctoral dissertation, Nanyang Technological University). Retrieved from [Link]
-
Orru, G., et al. (2014). Synthesis and reactions of esters of N-hydroxyphthalimide and N-protected amino acids. Molecules, 19(8), 11458-11471. Retrieved from [Link]
-
TSTU vs. Other Coupling Reagents: Making the Right Choice. (n.d.). Retrieved from [Link]
-
Fujino, M., Kobayashi, S., Obayashi, M., Fukuda, T., Shinagawa, S., & Nishimura, O. (1974). The Use of N-Hydroxy-5-norbornene-2, 3-dicarboximide Active Esters in Peptide Synthesis. Chemical and Pharmaceutical Bulletin, 22(8), 1857-1863. Retrieved from [Link]
-
Iio, C., Sato, K., Mase, N., & Narumi, T. (2023). Racemization-free peptide bond formation via 2-nitrobenzensulfonyl strategy for diastereoselective synthesis of (Z)-fluoroalkene-type peptidomimetics. Organic & Biomolecular Chemistry, 21(4), 745-750. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of N-hydroxy-5-norbornene-2,3-dicarboximide. Retrieved from [Link]
-
Optimizing Peptide Coupling: Key Techniques. (n.d.). Retrieved from [Link]
-
Biotage. (2023, February 2). How to synthesize hydrophobic peptides - Choosing the Right Solvent. Retrieved from [Link]
-
Romero-Gutierrez, T. (2015, March 3). Which strategies do you use for difficult sequences in solid phase synthesis? ResearchGate. Retrieved from [Link]
-
Glen Research. (n.d.). Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Retrieved from [Link]
-
Carpino, L. A., El-Faham, A., Minor, C. A., & Albericio, F. (1994). Racemization studies during solid-phase peptide synthesis using azabenzotriazole-based coupling reagents. Journal of the Chemical Society, Chemical Communications, (17), 201-203. Retrieved from [Link]
-
Kawasaki, K., et al. (2011). Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles. Amino Acids, 41(4), 863–868. Retrieved from [Link]
-
He, Y. (2011). Biomimetic Synthesis of Cyclic Peptides using Novel Thioester Surrogates. (Doctoral dissertation, Nanyang Technological University). Retrieved from [Link]
-
Abdelmoty, I., Albericio, F., Carpino, L. A., Foxman, B. M., & Kates, S. A. (2002). The Uronium/Guanidinium Peptide Coupling Reagents: Finally the True Uronium Salts. Angewandte Chemie International Edition, 41(3), 443-445. Retrieved from [Link]
-
Tekle-Smith, M. A., et al. (2024). Rapid Production of Native and Mirror-Image Tumor Necrosis Factor-α through the Synergy of Automated Flow Peptide Synthesis and Native Chemical Ligation. ChemRxiv. Retrieved from [Link]
-
Paradis-Bas, M., Tulla-Puche, J., & Albericio, F. (2016). The road to the synthesis of “difficult peptides”. Chemical Society Reviews, 45(3), 631-654. Retrieved from [Link]
-
Kotha, S., et al. (2013). Clarification of stereochemistry aspects for N-hydroxy-5-norbornene-2,3-dicarboximide derivatives and elucidation of them by experimental and theoretical investigations, including the synthesis of N, N. Tetrahedron, 69(46), 9695-9700. Retrieved from [Link]
-
Correia, A. M. D. G. (2018). Liquid-Phase Peptide Synthesis Optimisation: Selection of Quenching Reagents and Peptide Solubility Estimation. (Master's thesis, Universidade Nova de Lisboa). Retrieved from [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. The Use of N-Hydroxy-5-norbornene-2, 3-dicarboximide Active Esters in Peptide Synthesis [jstage.jst.go.jp]
- 3. bachem.com [bachem.com]
- 4. 肽偶联剂选择指南 [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. Advances in solid-phase peptide synthesis in aqueous media (ASPPS) - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC02319A [pubs.rsc.org]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. researchgate.net [researchgate.net]
- 11. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
Methodological & Application
High-Fidelity Amide Coupling in Aqueous & Organic Media: The TNTU Protocol
Executive Summary
This application note details the standard operating procedure (SOP) for utilizing TNTU (2-(5-Norbornene-2,3-dicarboximido)-1,1,3,3-tetramethyluronium tetrafluoroborate) in amide bond formation. Unlike standard peptide coupling reagents (e.g., HBTU, HATU) that are strictly limited to anhydrous organic solvents, TNTU excels in aqueous-organic solvent mixtures . This unique capability makes it the reagent of choice for bioconjugation , the modification of hydrophilic molecules, and the synthesis of racemization-prone substrates.
This guide moves beyond basic instructions to provide a mechanistic understanding, a self-validating protocol, and troubleshooting strategies rooted in chemical causality.
Mechanistic Insight & Rationale
2.1 The Chemistry of TNTU
TNTU is a uronium-based coupling reagent derived from N-hydroxy-5-norbornene-2,3-dicarboximide (HONB) .[1] While structurally similar to the ubiquitous TSTU (which is based on N-hydroxysuccinimide), TNTU generates an ONB-activated ester .
Why use TNTU?
-
Aqueous Stability: The ONB active ester intermediate is significantly more stable toward hydrolysis than the O-acylisourea formed by carbodiimides (EDC/DCC).[2] This allows for efficient coupling in water/organic mixtures (e.g., DMF/Water).[2]
-
Suppression of Racemization: The bulky norbornene group provides steric shielding and reduces the risk of oxazolone formation, a primary pathway for racemization in chiral amino acids.[2]
-
Biocompatibility: Ideal for coupling haptens to proteins or modifying DNA/RNA where solubility in DCM or pure DMF is impossible.[2]
2.2 Reaction Pathway Visualization
The following diagram illustrates the stepwise activation and coupling mechanism. Note the critical intermediate: the ONB-Active Ester .[2]
Figure 1: Mechanistic pathway of TNTU-mediated amide coupling.[2] The reaction proceeds via the formation of a stable ONB-active ester, which is subsequently attacked by the amine.
Standard Protocol: Aqueous/Organic Coupling
This protocol is optimized for substrates with limited solubility in pure organic solvents (e.g., peptides, PEGylated compounds).
3.1 Reagents & Stoichiometry
| Component | Equiv. | Role | Notes |
| Carboxylic Acid | 1.0 | Substrate | Limiting reagent.[2] |
| TNTU | 1.2 – 1.5 | Activator | Slight excess ensures complete activation.[2] |
| Base (DIPEA) | 2.0 – 3.0 | Catalyst | Neutralizes acid & maintains pH ~8.[2] |
| Amine | 1.0 – 1.5 | Nucleophile | Add after activation step.[2] |
| Solvent | N/A | Medium | DMF/Water or Dioxane/Water (approx 1:1 to 2:1).[2] |
3.2 Step-by-Step Methodology
Step 1: Preparation of the Reaction Matrix
-
Dissolve the Carboxylic Acid (1.0 equiv) in the chosen solvent system.[2]
-
Critical Check: Ensure the solution is homogenous. If precipitation occurs, adjust the solvent ratio or add a solubilizing agent (e.g., Triton X-100 for proteins).
Step 2: Activation (Formation of ONB Ester)
-
Add DIPEA (Diisopropylethylamine) (2.0 equiv) to the solution.[2][3]
-
Incubation: Stir at Room Temperature (RT) for 30–60 minutes .
-
Checkpoint: Analyze a small aliquot via LC-MS or TLC.[2] You should observe the disappearance of the starting acid and the appearance of the ONB-ester (often a distinct shift in retention time). Do not proceed until activation is complete.
-
Step 3: Coupling
-
Once activation is confirmed, add the Amine (1.0–1.5 equiv).[3]
-
Note: If the amine is supplied as a salt (e.g., HCl salt), add an additional 1.0 equiv of DIPEA to ensure the amine is free-based.
-
-
Stir the reaction at RT.
Step 4: Workup & Isolation
-
For Organic Soluble Products: Dilute with EtOAc or DCM, wash with 5% NaHCO₃ (removes HONB byproduct), 1M HCl (removes unreacted amine/base), and Brine. Dry over Na₂SO₄.[2][3][4]
-
For Water Soluble Products (Bioconjugates): The reaction mixture can often be directly purified via Dialysis (against PBS or water) or Size Exclusion Chromatography (SEC) to remove small molecule byproducts (HONB, tetramethylurea).
Optimization & Troubleshooting
4.1 The "Hydrolysis vs. Aminolysis" Balance
In aqueous media, water competes with the amine for the active ester.
-
Observation: Low yield; regeneration of starting carboxylic acid.[2]
-
Root Cause: pH is too high (promoting hydrolysis) or amine is not nucleophilic enough.[2]
-
Solution:
4.2 Troubleshooting Matrix
| Problem | Possible Cause | Corrective Action |
| Incomplete Activation | Old/Hydrolyzed TNTU | Check TNTU quality (should be white powder). Store under Argon at -20°C. |
| Racemization | High pH or Over-activation | Reduce base to 1.5 equiv during activation.[2] Use Collidine instead of DIPEA (weaker base).[2] |
| Precipitation | Solvent incompatibility | Switch to DMSO/Water mixtures.[2] Ensure TNTU is dissolved before adding to aqueous phase.[2] |
| No Reaction (Amine) | Amine protonated | Ensure pH is > 7.[2]0. If amine is an HCl salt, extra base is mandatory.[2] |
References
-
Knorr, R., et al. (1989).[2] "New Coupling Reagents in Peptide Chemistry." Tetrahedron Letters, 30(15), 1927-1930. Link
- Foundational paper describing the uronium/aminium salt reagents including TSTU and TNTU.
-
Albericio, F., & Bressan, A. (2006).[2] "Coupling Reagents."[1][2][3][5][6][7][8][9][10][11] Science of Synthesis.[2]
- Authoritative review on the mechanism and selection of coupling reagents.
-
Hermanson, G. T. (2013).[2] Bioconjugate Techniques (3rd ed.).[2] Academic Press.[2] Link
- The "Bible" of bioconjugation, detailing protocols for aqueous coupling using NHS/ONB esters.
-
Valeur, E., & Bradley, M. (2009).[2] "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38, 606-631. Link
- Critical review comparing efficiencies of various coupling reagents including TNTU vs TSTU.
Sources
- 1. peptide.com [peptide.com]
- 2. Tetrafluoroborate | BF4- | CID 26255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Page loading... [guidechem.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. bachem.com [bachem.com]
- 8. labproinc.com [labproinc.com]
- 9. nbinno.com [nbinno.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
Application Note: TNTU-Mediated Esterification Protocols
Introduction: The HONB Advantage
In the landscape of carboxyl activation, benzotriazole-based reagents (HBTU, HATU) have long been the gold standard. However, their reliance on HOBt/HOAt presents two distinct challenges: potential explosivity of the additives and the poor water solubility of the released byproducts, which complicates purification.
TNTU (2-(5-Norbornene-2,3-dicarboximido)-1,1,3,3-tetramethyluronium tetrafluoroborate) represents a critical evolution in uronium-based coupling. Instead of HOBt, TNTU utilizes HONB (N-hydroxy-5-norbornene-2,3-dicarboximide) as the leaving group.
Key Technical Advantages[2]
-
Aqueous Workup Efficiency: Unlike HOBt, the HONB byproduct is highly water-soluble. It can often be removed via simple bicarbonate/brine extraction, eliminating the need for chromatography in intermediate steps.
-
Safety Profile: HONB and its derivatives exhibit significantly lower allergenicity and explosive potential compared to benzotriazole derivatives.
-
Low Racemization: TNTU maintains chiral integrity comparable to TBTU, making it suitable for fragment coupling in complex natural product synthesis.[1]
Mechanism of Action
The efficiency of TNTU lies in its rapid conversion of carboxylic acids into highly reactive, yet stabilized, HONB-active esters.
Mechanistic Pathway[4]
-
Activation: The carboxylate anion attacks the central carbon of the TNTU uronium moiety.
-
Rearrangement: The unstable
-acyluronium intermediate undergoes nucleophilic attack by the HONB anion (released in step 1). -
Active Ester Formation: An HONB-activated ester is formed.
-
Acylation: The alcohol nucleophile attacks the carbonyl, releasing HONB and forming the ester.
Figure 1: Cascade reaction of TNTU-mediated esterification. Note the regeneration of the HONB moiety as a leaving group, which is crucial for downstream aqueous removal.
Critical Reaction Parameters
Success in TNTU esterification depends on strict control of stoichiometry and solvent environment.
Comparative Reagent Analysis
| Parameter | TNTU (Uronium) | EDC/NHS (Carbodiimide) | Acid Chloride |
| Reactivity | High (Fast kinetics) | Moderate | Very High (Unstable) |
| Byproduct | HONB (Water Soluble) | Urea (Water Soluble) | HCl gas / Salts |
| Racemization | Low (< 2%) | Variable (Needs additives) | High |
| Moisture Sensitivity | High (Hydrolysis of reagent) | Moderate | Extreme |
| Ideal Substrate | Protected Amino Acids, Fragile APIs | Simple Acids | Sterically hindered acids |
Solvent & Base Compatibility
-
Primary Solvent: DMF (N,N-Dimethylformamide) or NMP . These polar aprotic solvents stabilize the ionic intermediates.
-
Secondary Solvent: DCM (Dichloromethane) can be used for solubility but slows reaction kinetics slightly.
-
Base: DIPEA (Diisopropylethylamine) or NMM (N-Methylmorpholine).
-
Warning: Avoid nucleophilic bases (e.g., Piperidine, DMAP in stoichiometric amounts) which can react with the active ester.
-
Standard Operating Protocol (SOP)
Objective: Synthesis of an ester from a carboxylic acid and a primary/secondary alcohol.
Materials
-
Carboxylic Acid (1.0 equiv)
-
Alcohol (1.0 - 1.2 equiv)
-
TNTU (1.0 - 1.1 equiv)
-
DIPEA (2.0 - 3.0 equiv)
-
Solvent: Anhydrous DMF (Concentration: 0.1 M - 0.2 M)
-
Optional: DMAP (0.1 equiv) - Only for sterically hindered alcohols.
Step-by-Step Procedure
-
Preparation:
-
Flame-dry glassware and cool under inert atmosphere (
or Ar). -
Dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF.
-
-
Activation (The "Pre-activation" Step):
-
Add DIPEA (2.0 equiv) to the acid solution. Stir for 2 minutes.
-
Add TNTU (1.0 equiv) in one portion.
-
Observation: The solution may turn slightly yellow. Stir at Room Temperature (RT) for 15–30 minutes .
-
Checkpoint: TLC or LCMS can confirm the formation of the active ester (shift in
or mass +163 Da for the HONB adduct).
-
-
Coupling:
-
Add the Alcohol (1.0–1.2 equiv).
-
Conditional: If the alcohol is secondary or hindered, add DMAP (0.1 equiv) at this stage. Do not add DMAP during activation to avoid racemization.
-
Stir at RT for 2–16 hours (monitor via TLC/LCMS).
-
-
Workup (The HONB Benefit):
-
Dilute the reaction mixture with EtOAc or DCM.
-
Wash 1: 5%
(aq) or saturated (aq). This removes the HONB byproduct. -
Wash 2: Water.[1]
-
Wash 3: Brine.
-
Dry over
, filter, and concentrate.
-
Workflow Diagram
Figure 2: Operational workflow for TNTU esterification. Note the specific insertion point for DMAP to minimize side reactions.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Yield | Hydrolysis of TNTU | Ensure DMF is anhydrous (<50 ppm water). TNTU degrades rapidly in wet solvents. |
| No Reaction | Steric Hindrance | 1. Increase Temp to 40°C.2. Add catalytic DMAP (0.1 eq).3. Switch to microwave irradiation (50°C, 15 min). |
| Racemization | High Base / Excess DMAP | 1. Reduce DIPEA to 1.0 equiv during activation.2. Use Collidine (weaker base) instead of DIPEA.3. Eliminate DMAP. |
| Guanidinylation | Excess TNTU reacting with Amine | (Relevant for amino-alcohols) Ensure Acid is pre-activated fully before adding the nucleophile. |
References
-
Knorr, R., et al. (1989). New Coupling Reagents in Peptide Chemistry. Tetrahedron Letters, 30(15), 1927-1930. Link
- Foundational paper establishing the TBTU/TNTU series and the utility of uronium salts.
- Albericio, F., & Boman, J. M. (1999). Preparation of Esters using TBTU and TNTU. In Handbook of Reagents for Organic Synthesis.
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38, 606-631. Link
- Comprehensive review comparing uronium reagents, highlighting the safety/solubility benefits of HONB-based reagents.
-
Twibanire, J. K., & Grindley, T. B. (2011).[2] Efficient and Controllably Selective Preparation of Esters Using Uronium-Based Coupling Agents. Organic Letters, 13(11), 2988–2991. Link
- Modern protocol optimization for esterific
Sources
Application Note: High-Fidelity Peptide Synthesis Using TNTU in DMF
Executive Summary
This guide details the operational parameters for utilizing TNTU (2-(5-Norbornene-2,3-dicarboximido)-1,1,3,3-tetramethyluronium tetrafluoroborate) as a coupling reagent in Solid-Phase Peptide Synthesis (SPPS).
While HBTU and HATU remain industry standards, TNTU offers a distinct advantage: the release of HONB (N-hydroxy-5-norbornene-2,3-dicarboximide) as a byproduct. Unlike HOBt, HONB is non-explosive, highly water-soluble, and exhibits superior suppression of racemization in sensitive residues (e.g., Cysteine, Histidine). This protocol is optimized for DMF-solvated systems, ensuring maximal coupling efficiency while maintaining chiral integrity.
Mechanistic Insight & Chemical Logic
The HONB Advantage
The efficacy of TNTU relies on the in-situ generation of an HONB-active ester . Unlike carbodiimide couplings (DIPCDI) which can be slow, TNTU functions as a uronium salt (similar to HBTU) but with a critical structural difference:
-
Activation: The carboxylate attacks the uronium center of TNTU.
-
Rearrangement: The unstable O-acyl uronium intermediate is rapidly attacked by the HONB counter-ion.
-
Aminolysis: The resulting HONB-active ester reacts with the N-terminal amine of the peptide chain.
Why this matters: The HONB leaving group is less acidic than HOBt/HOAt, which modulates the reactivity of the active ester, reducing the risk of oxazolone formation (the primary pathway for racemization) while maintaining rapid kinetics.
Reaction Mechanism Diagram
The following diagram illustrates the activation and coupling pathway, highlighting the critical intermediate states.
Figure 1: Mechanism of TNTU-mediated activation. Note the conversion to the stable HONB-ester prior to aminolysis.
Materials & Preparation
Reagent Specifications
-
Solvent: N,N-Dimethylformamide (DMF), Peptide Synthesis Grade (low amine content, <0.01% water).
-
Coupling Reagent: TNTU (Store at +2°C to +8°C; protect from moisture).
-
Base: N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM).[1]
-
Amino Acids: Fmoc-protected amino acids (standard side-chain protection).
Stoichiometry Table
Correct stoichiometry is vital to prevent guanidinylation , a side reaction where the unactivated uronium reagent reacts directly with the N-terminal amine, permanently capping the chain.
| Component | Equivalents (Eq) | Role | Concentration (in DMF) |
| Fmoc-Amino Acid | 3.0 - 5.0 | Substrate | 0.2 - 0.5 M |
| TNTU | 0.95 - 1.0 (relative to AA) | Activator | Dissolved with AA |
| DIPEA | 2.0 (relative to AA) | Base | Added last |
| Resin (Amine) | 1.0 | Solid Support | Swollen in DMF |
Critical Note: Always use a slight deficit of TNTU (0.95 eq) relative to the Amino Acid. Excess TNTU in the presence of the resin amine leads to guanidinylation.
Experimental Protocol (Step-by-Step)
Phase 1: Resin Preparation
-
Weighing: Weigh the desired amount of resin (e.g., Rink Amide or Wang) into a reaction vessel.[2][3]
-
Swelling: Add DMF (10 mL/g resin) and agitate for 30 minutes. This ensures the polystyrene matrix is fully expanded, exposing internal reaction sites.
-
Deprotection (Initial): Treat with 20% Piperidine in DMF (2 x 10 min) to remove the initial Fmoc group. Wash with DMF (5 x 1 min).
Phase 2: Activation & Coupling Cycle
This cycle is repeated for each amino acid.
-
Dissolution: In a separate glass vial, dissolve the Fmoc-Amino Acid (3.0 eq) and TNTU (2.9 eq) in the minimum volume of DMF required to achieve ~0.2–0.4 M concentration.
-
Why: High concentration drives kinetic rates (Collision Theory).
-
-
Activation (The "Pre-activation" Step):
-
Add DIPEA (6.0 eq) to the amino acid/TNTU solution.
-
Agitate for 30–60 seconds .
-
Caution: Do not activate for >5 minutes. While HONB esters are stable, prolonged exposure to base can induce epimerization.
-
-
Transfer: Immediately transfer the activated solution to the reaction vessel containing the resin.
-
Coupling:
-
Agitate at room temperature for 45–60 minutes .
-
Optimization: For hindered amino acids (e.g., Aib, N-Me-AA), extend time to 2 hours or perform a double coupling.
-
-
Washing: Drain the vessel and wash the resin with DMF (4 x 1 min) to remove excess reagents and the soluble HONB byproduct.
Phase 3: Monitoring
-
Kaiser Test: Perform a qualitative ninhydrin test (Kaiser Test) on a few resin beads.
-
Colorless/Yellow: Coupling complete (99%+).
-
Blue: Incomplete coupling. Proceed to re-coupling (Step 4.1).
-
Re-Coupling Strategy (If Kaiser Test is Blue)
Do not deprotect. Repeat the coupling step using fresh reagents, but switch to a different activation method (e.g., DIC/Oxyma) or repeat with TNTU at higher concentration to overcome steric aggregation.
Workflow Visualization
Figure 2: Operational workflow for TNTU-based SPPS cycles.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Guanidinylation of N-terminus. | Ensure TNTU is limiting (0.95 eq vs AA). Never add TNTU to resin before the Amino Acid. |
| Racemization | Excess Base or Long Activation. | Reduce DIPEA to 1.5 eq. Limit pre-activation time to <1 min. Use Collidine (TMP) as a milder base. |
| Aggregation | Peptide chain folding (beta-sheets). | Use "Magic Mixture" (DMF/DCM/NMP). Add chaotropic salts (LiCl) or use pseudoproline dipeptides. |
| Slow Coupling | Steric hindrance (Val, Ile, Thr). | Double couple. Increase temperature to 50°C (microwave assisted). |
References
-
Knorr, R., et al. (1989). New Coupling Reagents in Peptide Chemistry. Tetrahedron Letters, 30(15), 1927-1930. Link
-
Albericio, F., & Carpino, L. A. (1997). Coupling reagents and activation procedures in solid phase peptide synthesis. Methods in Enzymology, 289, 104-126. Link
-
Merck/Sigma-Aldrich. (2023). TNTU Product Specification and Safety Data Sheet. Link
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38, 606-631. Link
-
Bachem. (2024). Peptide Coupling Reagents Guide. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing TNTU Solubility in Dichloromethane
Prepared by: Your Senior Application Scientist
Welcome to the technical support guide for improving the solubility of TNTU in dichloromethane (DCM). This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges when using this common peptide coupling reagent in a dichloromethane-based solvent system. Here, you will find troubleshooting advice, detailed protocols, and answers to frequently asked questions to help ensure the success of your experiments.
Quick Guide: The Co-Solvent Solution
For experienced users seeking an immediate solution, the primary recommendation is to not dissolve TNTU directly in pure dichloromethane . Instead, employ a co-solvent method:
-
Dissolve the required amount of TNTU in a minimal volume of a polar aprotic solvent, such as N,N-Dimethylformamide (DMF) .
-
Add this concentrated TNTU/DMF solution to your reaction vessel containing the other reactants suspended or dissolved in dichloromethane.
This approach leverages the high solubility of uronium salts in DMF while maintaining a predominantly dichloromethane-based reaction medium.
Troubleshooting Guide
Q1: My TNTU powder is not dissolving or is only partially dissolving in pure dichloromethane. What is happening and what should I do?
A1: This is a common observation and is due to a fundamental mismatch in polarity. TNTU is a uronium salt, giving it a high degree of ionic character and polarity. Dichloromethane, while considered a polar aprotic solvent, has only moderate polarity and is not effective at solvating highly charged molecules like TNTU.[1] The principle of "like dissolves like" governs solubility, and in this case, the solute (TNTU) is significantly more polar than the solvent (DCM).
Immediate Solution: Do not attempt to force dissolution in pure DCM by adding large volumes of solvent, as this will unnecessarily dilute your reaction. Instead, proceed to the Co-Solvent Dissolution Protocol outlined below.
Q2: I've prepared a TNTU solution using a co-solvent, but it precipitates upon addition to the main DCM reaction mixture. Why is this occurring and how can I prevent it?
A2: Precipitation upon addition of the TNTU co-solvent solution to the DCM mixture indicates that the final concentration of the co-solvent is insufficient to maintain TNTU in solution. This can happen if the initial volume of the co-solvent was too low or the volume of the DCM in the reaction is very large.
Preventative Measures:
-
Optimize Co-solvent Ratio: While you should use a minimal amount of co-solvent, ensure it is sufficient to fully dissolve the TNTU. A good starting point is a TNTU concentration of around 0.5 M in DMF.
-
Order of Addition: Add the TNTU/co-solvent solution to the DCM mixture with vigorous stirring. This promotes rapid dispersion and minimizes localized high concentrations that can lead to precipitation.
-
Consider a Different Solvent System: If precipitation remains an issue, it may be necessary to reconsider the overall solvent composition of your reaction. A higher proportion of a polar aprotic solvent may be required.
Q3: Can I gently heat the DCM mixture to encourage the TNTU to dissolve?
A3: While increasing the temperature can enhance the solubility of many compounds, it is not recommended for uronium-based coupling reagents like TNTU without extreme caution. Many coupling reagents are high-energy molecules and can have limited thermal stability.[2] Heating can lead to decomposition of the reagent, reducing its efficacy and potentially generating unwanted side products.
Recommendation: Before considering heating, exhaust all other options, such as the co-solvent method and sonication. If heating is deemed absolutely necessary, it should be done at the lowest possible temperature and for the shortest possible time, and ideally, after consulting thermal stability data for TNTU.
Q4: Is sonication a viable method for dissolving TNTU in dichloromethane?
A4: Sonication can be a useful technique to aid in the dissolution of stubborn-to-dissolve solids.[3][4] The high-frequency sound waves create micro-agitations that can break up solid aggregates and increase the interaction between the solute and the solvent. However, for TNTU in pure DCM, sonication alone is unlikely to overcome the fundamental polarity mismatch.
Effective Application of Sonication:
-
In Combination with a Co-solvent: Sonication is most effective when used to dissolve TNTU in a co-solvent like DMF before its addition to the DCM. This can expedite the dissolution process, especially for larger quantities.
-
For Suspensions: If you have a fine suspension of TNTU in DCM, sonication can help to break up any clumps and ensure the reagent is finely dispersed before the addition of other soluble reactants.
Experimental Protocols & Workflows
Troubleshooting Workflow for TNTU Solubility
This diagram outlines the decision-making process when encountering solubility issues with TNTU in DCM.
Caption: Troubleshooting workflow for TNTU solubility in DCM.
Protocol 1: Co-Solvent Dissolution of TNTU
This is the recommended procedure for preparing a TNTU solution for use in a dichloromethane-based reaction.
Caption: Step-by-step co-solvent dissolution protocol for TNTU.
Detailed Steps:
-
Weigh TNTU: In a clean, dry vial, weigh the precise amount of TNTU required for your reaction.
-
Measure Co-Solvent: In a separate vial, measure a minimal volume of anhydrous N,N-Dimethylformamide (DMF). A good starting point is to aim for a final concentration of 0.4-0.5 M of TNTU in DMF.
-
Dissolve TNTU: Add the weighed TNTU to the DMF. Vortex or stir the mixture until the solid is completely dissolved. The solution should be clear. If dissolution is slow, you may proceed to Protocol 2.
-
Prepare Reaction Mixture: In your main reaction vessel, combine your substrate, any other reagents (e.g., the amino acid and base), and the bulk of the reaction solvent, dichloromethane.
-
Add TNTU Solution: With vigorous stirring, add the prepared TNTU/DMF solution dropwise to the reaction mixture in the main vessel.
-
Proceed with Reaction: Continue with your established reaction protocol.
Protocol 2: Sonication-Assisted Dissolution
Use this protocol if you encounter difficulty dissolving TNTU in the co-solvent at your desired concentration.
-
Prepare TNTU/Co-solvent Slurry: Follow steps 1 and 2 from Protocol 1. Add the TNTU to the DMF. It is acceptable if the solid does not immediately dissolve.
-
Sonicate: Place the vial containing the TNTU/DMF slurry in a sonication bath.
-
Monitor Dissolution: Sonicate in short bursts (e.g., 1-2 minutes at a time), monitoring the solution for clarity. Be mindful of any temperature increase in the sonication bath; avoid excessive heating.
-
Final Check: Once the solution is clear, it is ready to be used as described in steps 5 and 6 of Protocol 1.
Data Summary
The solubility of uronium-based coupling reagents is a critical factor in their application, especially in automated peptide synthesis where stock solutions are often used.[5] The following table provides the molar solubility for several common uronium/aminium-type coupling reagents in DMF.
| Coupling Reagent | Abbreviation | Molar Solubility in DMF (M) |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | 0.46 |
| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | 0.45 |
| 1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate | COMU | >1.5 |
Data sourced from Merck Millipore and a 2017 study on novel coupling reagents.[5][6]
Frequently Asked Questions (FAQs)
Q: Why is TNTU's solubility in dichloromethane so poor? A: TNTU is a salt, specifically a uronium tetrafluoroborate salt. This structure gives it significant ionic character. Dichloromethane is a moderately polar solvent, but it lacks the high dielectric constant and the ability to form strong hydrogen bonds that are typically required to effectively solvate and stabilize ions in solution.[1] Polar aprotic solvents like DMF are much more effective at dissolving such salts.
Q: What are the best co-solvents to use with dichloromethane for dissolving TNTU? A: The most commonly used and effective co-solvents are polar aprotic solvents. N,N-Dimethylformamide (DMF) is the most widely cited for dissolving uronium-based coupling reagents.[7][8] N-Methyl-2-pyrrolidone (NMP) is another excellent option that is often used in peptide synthesis and can improve coupling yields.[8]
Q: How does the stability of TNTU in solution compare to other coupling reagents? A: The stability of uronium reagents in solution can vary. For instance, COMU, while highly soluble, has limited stability in DMF.[5] In contrast, other uronium-based reagents like HBTU and HATU are known to be exceptionally stable in DMF solutions, making them suitable for use in automated synthesizers.[7] It is always good practice to prepare solutions of coupling reagents fresh before use.
Q: Are there alternative coupling reagents with better solubility in less polar organic solvents? A: While most uronium and phosphonium salts favor polar aprotic solvents, some carbodiimide-based coupling reagents, such as N,N'-Diisopropylcarbodiimide (DIC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) , are liquids and are often used directly in solvents like dichloromethane.[9][10] However, their reaction mechanisms and side-product profiles are different from uronium salts, which should be taken into account when considering a substitution.
Safety & Handling
Senior Application Scientist's Note: Both TNTU and dichloromethane present significant safety hazards. Adherence to strict safety protocols is mandatory.
TNTU Hazards
-
Potential Explosive: Some studies on the thermal stability of peptide coupling reagents have flagged TNTU as potentially explosive.[4] Avoid grinding, excessive heat, and shock.
-
Sensitizer: Like many coupling reagents, TNTU may cause skin and respiratory sensitization.[4]
Dichloromethane (DCM) Hazards
-
Carcinogen: Dichloromethane is classified as a probable human carcinogen.
-
Acute Toxicity: Inhalation of high concentrations of DCM can cause dizziness, fatigue, and central nervous system depression.
-
Organ Damage: Prolonged or repeated exposure may cause damage to the liver, kidneys, and heart.
Safe Handling Procedures
-
Engineering Controls: Always handle both TNTU and dichloromethane inside a certified chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves. Nitrile gloves have a very short breakthrough time with DCM. It is recommended to wear double gloves or use gloves specifically rated for chlorinated solvents.
-
Eye Protection: Chemical safety goggles are mandatory.
-
Lab Coat: A flame-resistant lab coat should be worn.
-
-
Storage: Store TNTU in a cool, dry place away from heat sources. Store dichloromethane in a tightly sealed container in a well-ventilated area, away from incompatible materials such as strong oxidizers and reactive metals.
-
Waste Disposal: Dispose of all chemical waste, including empty containers and contaminated PPE, in accordance with your institution's hazardous waste disposal procedures.
References
-
Al-Tel, T. H., Al-Qawasmeh, R. A., & El-Faham, A. (2017). TOMBU and COMBU as Novel Uronium-Type Peptide Coupling Reagents Derived from Oxyma-B. Molecules, 22(3), 444. [Link]
-
Aapptec. (n.d.). Coupling Reagents. [Link]
-
Aapptec. (n.d.). Solvents for Solid Phase Peptide Synthesis. [Link]
- Carpino, L. A., El-Faham, A., & Albericio, F. (1998). The Uronium/Guanidinium Peptide Coupling Reagents. Tetrahedron, 54(33), 9859-9862.
-
Le, N.-D., K-A., T., & Joseph, S. (2020). Thermal Stability Assessment of Peptide Coupling Reagents Commonly Used in Pharmaceutical Manufacturing. Organic Process Research & Development, 24(9), 1764-1779. [Link]
-
ResearchGate. (2017, May 9). How can we remove DMF from a reaction mixture?. [Link]
-
Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
-
University of Rochester. (n.d.). Workup: DMF or DMSO. Department of Chemistry. [Link]
-
National Taiwan University. (n.d.). Course Information. School of Chemistry, Chemical Engineering and Biotechnology. [Link]
-
El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940-972. [Link]
-
ResearchGate. (n.d.). Coupling Reagents. [Link]
-
Royal Society of Chemistry. (2012). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry. [Link]
-
ResearchGate. (2017, September 20). Dissolving Plant Extract in 4% DMSO and Sonication?. [Link]
-
Ngai, T. (2003). Final complete Thesis. MIT. [Link]
-
Royal Society of Chemistry. (2023, September 15). PCCP Blog – Page 3. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Peptide Synthesis – Safety Topics. [Link]
-
Arrow@TU Dublin. (n.d.). A Systematic Study of the Dispersion of SWNTS in Organic Solvents. [Link]
Sources
- 1. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. TOMBU and COMBU as Novel Uronium-Type Peptide Coupling Reagents Derived from Oxyma-B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. Effect of organic solvents on stability and activity of two related alcohol dehydrogenases: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ultrasonication Improves Solid Phase Synthesis of Peptides Specific for Fibroblast Growth Factor Receptor and for the Protein-Protein Interface RANK-TRAF6 - PMC [pmc.ncbi.nlm.nih.gov]
Removing TNTU byproducts during workup and purification
Technical Support Center: TNTU Workup & Purification Protocols
Subject: Effective Removal of TNTU Byproducts (HONB and TMU) Ticket ID: TNTU-PUR-001 Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division
Executive Summary
You are likely encountering purification difficulties after using TNTU (2-(5-Norbornene-2,3-dicarboximido)-1,1,3,3-tetramethyluronium tetrafluoroborate). While TNTU is a robust coupling reagent—favored for its resistance to racemization and stability in aqueous/organic mixtures—it generates two distinct byproducts that require targeted removal strategies:[1]
-
Tetramethylurea (TMU): A high-boiling, water-miscible liquid.[1]
-
N-Hydroxy-5-norbornene-2,3-dicarboximide (HONB): A solid, weakly acidic leaving group.
This guide provides a self-validating workflow to strip these contaminants from your crude reaction mixture.
Module 1: The Chemistry of Contamination
To remove the byproduct, you must understand its physicochemical properties.[1] The TNTU coupling mechanism releases the active ester leaving group (HONB) and the urea derivative (TMU).[1]
The Reaction Pathway:
Carboxylic Acid + Amine + TNTU + Base
Byproduct Profile
| Component | Chemical Name | State | Solubility Profile | Removal Strategy |
| TMU | Tetramethylurea | Liquid (bp 177°C) | Highly Water Soluble, Miscible in Organics | Aqueous Extraction. Do not attempt to rotovap (high boiling point). |
| HONB | N-Hydroxy-5-norbornene-2,3-dicarboximide | Solid (mp ~165°C) | Soluble in EtOAc/DCM; Soluble in Basic Water | Base Wash. Deprotonation renders it anionic and water-soluble. |
Module 2: The "Golden Standard" Aqueous Workup
Core Principle: HONB is an N-hydroxy imide with a pKa of approximately 6–7.[1] By adjusting the pH of your aqueous wash to >8, you deprotonate HONB, forcing it into the aqueous layer.[1] TMU is removed via partition coefficient (favoring the aqueous phase due to high polarity).[1]
Step-by-Step Protocol
Prerequisites:
-
Reaction Solvent: DMF, NMP, or THF.[1]
-
Extraction Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[1][2] Note: EtOAc is preferred as it extracts less DMF than DCM.[1]
The Workflow:
-
Dilution: Dilute the reaction mixture with EtOAc (approx. 10x reaction volume).
-
Acid Wash (The Amine Strip):
-
The Critical Base Wash (The HONB Strip):
-
The TMU Polish:
-
Drying: Dry over MgSO₄, filter, and concentrate.
Validation Check: Run a TLC of the crude after workup.[1] If a UV-active spot persists near the solvent front (in polar systems) or co-eluting with lower polarity spots, HONB may still be present.[1]
Module 3: Visualizing the Purification Logic
The following diagram illustrates the decision matrix for removing TNTU byproducts.
Caption: Logical flow for the differential extraction of TNTU byproducts based on pKa and polarity.
Module 4: Advanced Troubleshooting & FAQs
Q: I performed the bicarbonate wash, but I still see a UV-active impurity. What is it? A: If the spot is persistent, it is likely residual HONB .[1]
-
Cause: The wash might not have been basic enough, or the partition coefficient wasn't favorable (common in DCM extractions).[1]
-
Solution: Switch to 0.5 M Na₂CO₃ (Sodium Carbonate) . The higher pH (~11) ensures complete ionization of HONB.[1] Caution: Ensure your product is stable to base before using carbonate.[1]
Q: My product is water-soluble. I cannot use aqueous extraction. A: This is the "Nightmare Scenario" for uronium reagents.
-
Protocol:
-
Ether Precipitation: Dissolve the crude reaction mixture in a minimal amount of DMF/NMP. Drop this solution slowly into a large excess of ice-cold Diethyl Ether or MTBE.
-
Result: Peptides/polar products typically precipitate; TMU and HONB remain soluble in the ether and are washed away.[1]
-
Centrifugation: Spin down the pellet and decant the supernatant.[1]
-
Q: Can I remove TMU by Rotovap? A: No. Tetramethylurea boils at ~177°C. Attempting to remove it by high vacuum usually results in an oil that never dries.[1] You must wash it out with water/brine or use the ether precipitation method described above.[1]
Q: How does TNTU compare to TBTU regarding byproduct removal? A:
-
TBTU releases HOBt (1-Hydroxybenzotriazole).[1]
-
TNTU releases HONB (N-Hydroxy-5-norbornene-2,3-dicarboximide).
-
Advantage:[1][3][4][5][6][7][8][9][10] HONB is generally more soluble in aqueous buffers and safer (lower explosive risk) than HOBt, making TNTU slightly easier to clean up in large-scale aqueous workups [1].[1]
References
-
Knorr, R., Trzeciak, A., Bannwarth, W. and Gillessen, D. (1989).[1] New coupling reagents in peptide chemistry. Tetrahedron Letters, 30(15), 1927-1930.[1] Link
-
Fujino, M., Kobayashi, S., Obayashi, M., Fukuda, T., Shinagawa, S., & Nishimura, O. (1974).[1] Synthesis of peptides by the fragment condensation method using N-hydroxy-5-norbornene-2, 3-dicarboximide.[7] Chemical and Pharmaceutical Bulletin, 22(8), 1857-1863.[1] Link
-
Albericio, F., & Bomer, J. M.[1] (Eds.).[1][4][8][10][11] (2000).[1] Solid-Phase Synthesis: A Practical Guide. CRC Press.[1] (See section on Uronium Reagents and Byproduct Removal). Link
Sources
- 1. Tetramethylurea - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. N-Hydroxy-5-norbornene-2,3-dicarboximide | 21715-90-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. US3870694A - Peptide synthesis with n-hydroxy-5-norbornene-2,3-dicarboximide - Google Patents [patents.google.com]
- 8. peptide.com [peptide.com]
- 9. chemimpex.com [chemimpex.com]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. merckmillipore.com [merckmillipore.com]
Technical Support Center: Optimizing TNTU Reactions
Topic: Dealing with Moisture Sensitivity in TNTU Coupling Reactions
Executive Summary: The Hydrolysis Trap
Welcome to the Technical Support Center. If you are using TNTU (2-(5-Norbornene-2,3-dicarboximido)-1,1,3,3-tetramethyluronium tetrafluoroborate), you are likely performing bioconjugations requiring high stability active esters, often for subsequent reaction in aqueous environments (e.g., antibody labeling or biosensor fabrication).
The Core Problem: While the product of TNTU activation (the norbornene active ester) is relatively stable, the TNTU reagent itself is highly hygroscopic and hydrolytically unstable. Moisture exposure during storage or the initial activation step is the #1 cause of low conjugation yields.
This guide details how to protect the uronium moiety from premature hydrolysis, ensuring your active ester forms quantitatively.
The Chemistry of Failure: Mechanism of Action
To troubleshoot, you must understand the competition occurring in your flask. TNTU is a uronium salt .[1][2] Its job is to convert a stable Carboxylic Acid into a reactive Active Ester.[3]
However, water is a nucleophile that competes with your carboxylic acid. If water attacks the central carbon of the uronium group, the reagent decomposes into Tetramethylurea (TMU) and the free N-hydroxy compound, rendering it useless.
Visualizing the Pathway
The diagram below illustrates the "Race Condition" between your target reaction and moisture interference.
Figure 1: The Competitive Pathway. Path A represents successful activation. Path B represents irreversible reagent decomposition due to moisture.
Pre-Reaction Troubleshooting: Storage & Handling
Issue: "My TNTU powder looks clumpy or sticky." Diagnosis: The reagent has hydrolyzed in the bottle.
Uronium salts like TNTU are essentially "anhydrous sponges." If the bottle is opened while cold, atmospheric moisture condenses inside, killing the top layer of the reagent.
Standard Operating Procedure (SOP) for Handling
| Step | Action | Scientific Rationale |
| 1 | Equilibrate Temperature | Remove the bottle from the fridge/freezer and let it sit on the bench for 30-60 minutes before opening. |
| 2 | Desiccated Storage | Store the bottle inside a secondary container (jar) containing active desiccant (silica gel or Drierite). |
| 3 | Visual Inspection | Check for free-flowing white powder. If it is yellowing or forms hard lumps, discard. |
| 4 | Aliquotting | If using infrequently, aliquot TNTU into single-use vials under an inert atmosphere (glovebox) upon first receipt. |
Reaction Protocol: The "Activation First" Method
Context: TNTU is unique because the resulting active ester is often used in aqueous buffers later. However, the activation step must be anhydrous .
Reagents:
-
Solvent: Anhydrous DMF or NMP (99.8%, water <50 ppm). Do not use reagent-grade DMF.
-
Base: DIPEA (Diisopropylethylamine) or NMM (N-Methylmorpholine).
-
Atmosphere: Dry Nitrogen or Argon balloon.
Step-by-Step Activation Workflow
-
Dissolve the Acid: In a flame-dried flask, dissolve your Carboxylic Acid (1.0 equiv) in Anhydrous DMF.
-
Add the Base: Add DIPEA (2.0 equiv).
-
Why? You must deprotonate the carboxylic acid (R-COOH
R-COO⁻) before it sees the TNTU. Only the carboxylate anion is nucleophilic enough to attack TNTU faster than water does [1].
-
-
Add TNTU Last: Add TNTU (0.95 - 1.0 equiv) in one portion.
-
Why 0.95 equiv? It is better to have slight excess acid than excess TNTU. Excess TNTU can react with amines in the next step to form guanidinylated side-products (permanently capping your peptide) [2].
-
-
Incubate: Stir for 30–60 minutes at Room Temperature under Nitrogen.
-
Checkpoint: The reaction is usually complete when HPLC shows disappearance of the starting acid.
-
-
Subsequent Coupling:
-
Option A (Organic): Add the amine directly to this mixture.
-
Option B (Aqueous/Bioconjugation): You can now dilute this mixture into an aqueous buffer containing your protein/amine. The norbornene active ester is stable enough to survive the aqueous transition for the coupling event [3].
-
Troubleshooting & FAQs
Q1: My reaction mixture turned cloudy immediately after adding TNTU. Is this bad?
A: Not necessarily.
-
Scenario A: If you are using DCM (Dichloromethane) as a solvent, TNTU is not very soluble in DCM. The cloudiness might be undissolved reagent. Switch to DMF or NMP.
-
Scenario B: If you are using DMF, cloudiness could be the formation of the salt byproduct (DIPEA·HBF₄). This is normal.
-
Scenario C (The Bad One): If the cloudiness looks like a gel or precipitate and the yield is zero, it may be Tetramethylurea (TMU) precipitation due to severe water contamination. Check your solvent water content.
Q2: Can I just add TNTU, the Acid, and the Amine all at once (One-Pot)?
A: No. If you mix TNTU + Amine + Acid simultaneously, the unreacted TNTU can react directly with the Amine.
-
Mechanism: The amine attacks the uronium carbon.
-
Result: You form a Guanidine derivative on your amine (capping it).
-
Fix: Always pre-activate the acid with TNTU for 15-30 minutes before adding the amine [2].
Q3: I see a new peak in LC-MS with Mass = M + 101 Da. What is it?
A: This is likely the Guanidinylation byproduct mentioned above.
-
Cause: Excess TNTU was used, or the amine was added too early.
-
Solution: Reduce TNTU to 0.95 equivalents relative to the carboxylic acid.
Q4: How does TNTU compare to HATU or NHS?
A:
-
vs. HATU: HATU is more reactive (faster) but the resulting ester is less stable. TNTU creates a norbornene-imide ester which has stability properties similar to NHS esters but is often more water-soluble/tolerant during the coupling phase [3].
-
vs. NHS/EDC: TNTU is a "one-component" alternative to the EDC/NHS mixture. It is generally cleaner and faster than EDC/NHS but strictly requires anhydrous conditions for the activation step, whereas EDC can tolerate some water.
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
-
Albericio, F., et al. (1998). On the formation of guanidines during the coupling of amines with uronium/aminium salts.[4][5][6] Journal of Organic Chemistry, 63(26), 9678-9683.
-
Knorr, R., et al. (1989). New coupling reagents in peptide chemistry. Tetrahedron Letters, 30(15), 1927-1930.
Sources
Technical Support Center: Solvent Strategies for TNTU Precipitation
Executive Summary & Mechanism
TNTU (2-(5-Norbornene-2,3-dicarboximido)-1,1,3,3-tetramethyluronium tetrafluoroborate) is a specialized coupling reagent used to generate stable active esters (HONB-esters).[1] Unlike standard reagents (HBTU/HATU), TNTU is often selected for its resistance to hydrolysis in aqueous/organic mixtures during protein conjugation.
The Core Problem: Precipitation during TNTU protocols usually stems from one of two distinct physicochemical failures:
-
Hydrophobic Crash-out (Aqueous Conjugation): The norbornene-dicarboximide moiety is significantly more hydrophobic than the N-hydroxysuccinimide (NHS) group found in TSTU.[1] If the organic co-solvent fraction is insufficient, the reagent precipitates before reacting.
-
Peptide Aggregation (Solid Phase/Organic): In pure organic synthesis (SPPS), "precipitation" is often the growing peptide chain forming beta-sheet aggregates that occlude the resin, rather than the reagent itself.
This guide provides a diagnostic framework to identify the root cause and validated solvent systems to resolve it.
Diagnostic Decision Tree
Use this logic flow to determine if your precipitation is reagent-based or substrate-based.
Figure 1: Diagnostic logic for identifying the source of insolubility.[1] Immediate precipitation in aqueous buffers typically indicates insufficient organic co-solvent.
Solvent Compatibility Matrix
When DMF fails, select an alternative based on the "Solubilizing Power" vs. "Removal Difficulty" trade-off.[1]
| Solvent | TNTU Solubility | Peptide Solubilizing Power | Removal Difficulty | Recommended Use Case |
| DMF (Dimethylformamide) | High (>0.5 M) | Moderate | Moderate (Boiling pt 153°C) | Standard SPPS; Baseline solvent.[1] |
| NMP (N-methyl-2-pyrrolidone) | High | Excellent | High (Boiling pt 202°C) | Best Alternative. Use when peptide aggregation causes precipitation.[1] |
| DMAc (Dimethylacetamide) | High | Good | Moderate | Good substitute for DMF if NMP is unavailable. |
| DMSO (Dimethyl sulfoxide) | Very High | High | Very High (Lyophilize only) | "Nuclear Option" for difficult proteins. Caution: Oxidizes Met/Cys residues. |
| DCM (Dichloromethane) | Low/Moderate | Poor | Low (Volatile) | Avoid as primary solvent for TNTU; use only as a co-solvent (max 50%) with DMF. |
| Acetonitrile | Moderate | Poor | Low | Use only for HPLC or as a co-solvent in aqueous conjugations. |
Troubleshooting Protocols
Scenario A: Bioconjugation (Aqueous Buffer)
Issue: You add a drop of TNTU (dissolved in DMF) to your protein in PBS, and the solution turns milky white immediately. Cause: The hydrophobic norbornene ring is crashing out because the final organic percentage is <10%.
Corrective Protocol: The "Reverse Titration" Method
-
Dissolve TNTU: Prepare your TNTU stock in DMAc or DMSO at a high concentration (e.g., 100 mM). Note: DMAc is often superior to DMF for preventing protein precipitation.
-
Prepare Buffer: Ensure your protein buffer is pH 7.5–8.5 (e.g., HEPES or PBS). Do not use primary amines (Tris).
-
Solvent Spike: Before adding the reagent, add pure DMAc/DMSO to your protein solution to reach 15–20% v/v organic content. Most proteins tolerate this briefly.
-
Dropwise Addition: Add the TNTU stock slowly with vortexing. The pre-existing organic solvent usually prevents the local high-concentration crash-out.[1]
Scenario B: Solid Phase Peptide Synthesis (SPPS)
Issue: The reaction mixture becomes gelatinous or cloudy during the coupling step. Cause: The peptide chain is aggregating (beta-sheet formation), trapping the reagents.
Corrective Protocol: The "Magic Mixture" Swap
-
Stop: Do not add more TNTU.
-
Wash: Drain the resin and wash with DCM to remove excess DMF.
-
Re-swell: Swell resin in NMP (N-methyl-2-pyrrolidone) for 10 minutes.
-
Coupling: Perform the coupling using TNTU dissolved in NMP containing 0.4M LiCl (Lithium Chloride).
Frequently Asked Questions (FAQs)
Q1: I see a precipitate after the reaction is finished (30+ mins). Is this a problem? A: Likely not. This is often the byproduct, N-hydroxy-5-norbornene-2,3-dicarboximide (HONB) .[1] While HONB is soluble in organic solvents, it has lower solubility in aqueous mixtures or cold ether than the starting TNTU. If your reaction yield is good, simply filter this off.
Q2: Can I use TSTU instead to avoid precipitation? A: Yes. TSTU (N-hydroxysuccinimide analog) is significantly more water-soluble than TNTU.[1] However, TNTU is chosen because the resulting HONB-active ester is more stable to hydrolysis than the NHS-ester.[1] If you switch to TSTU, you must react the active ester with your amine immediately, whereas TNTU esters can survive longer in aqueous buffers [1].
Q3: Why is my TNTU stock solution in DMF cloudy before I even use it? A: TNTU is sensitive to moisture. If the DMF is "wet" (contains water), the reagent hydrolyzes, releasing the insoluble HONB byproduct.
-
Test: Add a few drops of the stock to water. If it fizzes or stays cloudy, the reagent is hydrolyzed.
-
Fix: Use anhydrous DMF (stored over molecular sieves) and make fresh stock solutions immediately before use.
Q4: Is DMSO safe for my protein if I use it to dissolve TNTU? A: Generally, yes, up to 10-20% v/v for short periods.[1] However, DMSO can oxidize Methionine and Cysteine residues. If your protein is sensitive to oxidation, use DMAc (Dimethylacetamide) as the co-solvent instead [2].
References
-
Albericio, F., et al. (2018). Peptide Coupling Reagents: Names, Acronyms and Classes. Source: (Verified Technical Guide).[1]
- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. Note: The authoritative text on solvent compatibility for NHS/Norbornene esters in aqueous media.
-
Merck Millipore. (2024). Novabiochem® Peptide Synthesis Reagents: User Guide. Source:
-
Bachem. (2024). Guide to Coupling Reagents & Additives. Source:
Sources
Validation & Comparative
A Senior Application Scientist's Guide to Peptide Coupling: TNTU vs. Traditional Carbodiimides
For researchers, medicinal chemists, and drug development professionals, the synthesis of high-purity peptides is a foundational requirement. The critical step—amide bond formation—is orchestrated by coupling reagents. The choice of reagent directly impacts reaction efficiency, yield, and perhaps most critically, the chiral integrity of the final peptide.
This guide provides an in-depth, data-supported comparison between a modern guanidinium-type reagent, O-(5-Norbornene-2,3-dicarboximido)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TNTU) , and the workhorses of peptide synthesis, traditional carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). We will move beyond catalog descriptions to explore the mechanistic rationale, comparative performance data, and validated protocols to empower you to make the most informed decision for your synthesis.
The Core of the Matter: Mechanisms of Activation
Understanding how a reagent works is paramount to troubleshooting a synthesis and pushing for optimal results. The activation pathways of carbodiimides and uronium salts like TNTU are fundamentally different, which accounts for their distinct performance profiles.
The Carbodiimide Pathway: A Reactive Intermediate Prone to Side Reactions
Carbodiimides such as EDC and Dicyclohexylcarbodiimide (DCC) are widely used for their simplicity and effectiveness.[1] The mechanism involves the reaction of the carbodiimide with a carboxylic acid to form a highly reactive O-acylisourea intermediate.[2] This intermediate is then attacked by the amine component to form the desired amide bond.
However, the high reactivity of the O-acylisourea intermediate is also its primary liability. It is susceptible to two major side reactions:
-
Racemization: The intermediate can cyclize to form a 5(4H)-oxazolone, which can easily lose its chiral integrity at the α-carbon.[3][4]
-
N-acyl Urea Formation: An intramolecular rearrangement can occur, leading to a stable N-acyl urea byproduct that terminates the reaction.[5]
To mitigate these issues, additives like 1-Hydroxybenzotriazole (HOBt) are almost always required. HOBt acts as a nucleophilic trap, converting the O-acylisourea into a more stable HOBt-active ester, which is less prone to racemization and rearrangement.[5][6]
The Uronium/Guanidinium Pathway: Direct and Efficient
Uronium/guanidinium reagents like TNTU, HBTU, and HATU represent a more advanced class of coupling reagents.[1] These molecules are designed for the direct and rapid formation of active esters. TNTU is a uronium salt derived from N-hydroxy-5-norbornene-2,3-dicarboxylic acid imide.[6]
In the presence of a base, TNTU reacts with the carboxylic acid to directly form a stable and highly reactive N-oxysuccinimide-like active ester. This pathway is generally faster and avoids the formation of the problematic O-acylisourea intermediate, significantly reducing the risk of racemization.[6][7] The byproduct, tetramethylurea, is highly soluble in most organic solvents and water, simplifying purification.
Head-to-Head Comparison: Performance Metrics
The ultimate measure of a coupling reagent lies in its performance. Below, we summarize key metrics based on literature and internal validation data.
| Performance Metric | Traditional Carbodiimides (EDC/HOBt) | TNTU (Uronium-type) | Rationale & Causality |
| Coupling Efficiency | Good to Very Good. Can be slow with sterically hindered amino acids. Yields can reach >95% in solution phase for simple couplings.[8] | Excellent. Generally faster reaction kinetics, especially for difficult or sterically hindered couplings.[1][9] | TNTU's direct formation of a highly reactive ester bypasses the rate-determining formation of the O-acylisourea intermediate seen with EDC.[10] |
| Racemization Control | Moderate. Highly dependent on the additive (HOBt, HOAt). EDC has been shown to cause more racemization than DCC/DIC under certain conditions. | Excellent. Reported to produce very little racemization due to the rapid and direct active ester formation, avoiding the oxazolone pathway.[6] | The key is avoiding the O-acylisourea intermediate, which is the primary precursor for racemization via oxazolone formation.[4] |
| Byproduct Profile | EDC produces 1-ethyl-3-(3-dimethylaminopropyl)urea (EDU), which is water-soluble. DCC produces dicyclohexylurea (DCU), which is poorly soluble in many organic solvents, complicating purification.[5][11][12] | Produces N,N,N',N'-tetramethylurea, which is highly soluble in water and common organic solvents, facilitating easy removal. | The solubility of the urea byproduct is a critical factor in downstream processing. Water-soluble byproducts (from EDC, TNTU) are easily removed by aqueous workup. In contrast, DCU often requires filtration or specialized chromatography.[11][13][14] |
| Side Reactions | Prone to N-acyl urea formation (reaction termination) and dehydration of Asn/Gln side chains if HOBt is not used.[5][15] | Some aminium/uronium reagents can cause guanidinylation of the N-terminal amine, though this is less common with pre-activation protocols. | The reactivity of the intermediate dictates the side reaction profile. The O-acylisourea from carbodiimides is prone to intramolecular rearrangement.[5] |
| Aqueous Compatibility | EDC is designed for aqueous compatibility. | TNTU can be utilized for coupling reactions in aqueous solvents.[6] | The stability and solubility of the reagents and their byproducts in water are key. Both EDC and TNTU show utility here, making them suitable for bioconjugation. |
Experimental Protocol: A Self-Validating Assay for Coupling Efficiency & Racemization
To provide a trustworthy and reproducible comparison, we present a standardized protocol to assess the performance of TNTU and EDC/HOBt. This assay involves the coupling of an N-protected dipeptide fragment to an amino acid amide, a scenario known to be susceptible to racemization.
Objective: To quantify the yield and diastereomeric excess (%de) for the coupling of Z-Phe-Val-OH to H-Pro-NH₂ using two different coupling protocols.
Materials:
-
Z-Phe-Val-OH (N-Cbz-L-Phenylalanyl-L-Valine)
-
H-Pro-NH₂ (L-Prolinamide)
-
TNTU
-
EDC hydrochloride
-
HOBt monohydrate
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aq. NaHCO₃, 1M HCl, Brine
-
Anhydrous MgSO₄
-
RP-HPLC system with a C18 column
-
Chiral HPLC column or LC-MS system for diastereomer analysis
Protocol 1: TNTU Coupling
-
Preparation: In a dry flask under an inert atmosphere (N₂), dissolve Z-Phe-Val-OH (100 mg, 1 equiv.) and TNTU (1.1 equiv.) in 5 mL of anhydrous DMF.
-
Activation: Cool the solution to 0°C in an ice bath. Add DIPEA (2.5 equiv.) dropwise while stirring. Allow the activation to proceed for 15 minutes at 0°C. Causality: Pre-activation at a low temperature minimizes potential side reactions and ensures the complete formation of the active ester before the nucleophile is introduced.
-
Coupling: Add H-Pro-NH₂ (1.0 equiv.) to the reaction mixture.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor reaction completion by TLC or LC-MS.
-
Workup: Dilute the reaction with ethyl acetate. Wash sequentially with 1M HCl (2x), saturated aq. NaHCO₃ (2x), and brine (1x). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Protocol 2: EDC/HOBt Coupling
-
Preparation: In a dry flask, dissolve Z-Phe-Val-OH (100 mg, 1 equiv.), H-Pro-NH₂ (1.0 equiv.), and HOBt (1.1 equiv.) in 5 mL of anhydrous DMF.[16]
-
Initiation: Cool the solution to 0°C in an ice bath.[17]
-
Coupling: Add EDC hydrochloride (1.1 equiv.) in a single portion. Add DIPEA (1.1 equiv.) dropwise. Causality: Adding EDC last to the cooled mixture of all other components minimizes the lifetime of the highly reactive O-acylisourea intermediate, thereby suppressing racemization.
-
Reaction: Allow the mixture to warm to room temperature and stir overnight (12-16 hours). Monitor reaction completion by TLC or LC-MS.
-
Workup: Follow the same workup procedure as described in Protocol 1.
Analytical Methodology
-
Yield Determination: Purify the crude product from both reactions via flash chromatography. Calculate the isolated yield of the desired Z-Phe-Val-Pro-NH₂ tripeptide.
-
Purity and Racemization Analysis:
-
Analyze the purified peptide using RP-HPLC to determine its purity.
-
To quantify racemization, analyze the sample using a chiral HPLC method capable of separating the L-L-L diastereomer from the potential L-D-L epimer.[18][19][20] Alternatively, enzymatic digestion followed by LC-MS analysis of the resulting fragments can identify the presence of D-amino acids.[21] The percentage of the undesired diastereomer corresponds to the level of racemization during the coupling step.
-
Discussion & Recommendations: Choosing the Right Tool
The choice between TNTU and traditional carbodiimides is not merely about cost; it is a strategic decision based on the specific demands of the synthesis.
-
Choose TNTU (or other uronium/phosphonium reagents) when:
-
Minimizing racemization is critical: This is especially true for segment condensation or coupling at the C-terminus of a peptide fragment.
-
Coupling sterically hindered amino acids: The higher reactivity of TNTU can drive difficult couplings to completion where EDC/HOBt might fail or require extended reaction times.
-
Rapid reaction times are desired: The efficient activation mechanism often leads to faster conversions.
-
Simplified workup is a priority: The highly soluble tetramethylurea byproduct simplifies purification.
-
-
Traditional Carbodiimides (EDC/HOBt) remain a viable choice when:
References
- Vertex AI Search. (n.d.). Optimizing Peptide Coupling: Key Techniques.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- Common Organic Chemistry. (n.d.). 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
- Thermo Fisher Scientific. (n.d.). Carbodiimide Crosslinker Chemistry.
- Kou, J., et al. (2012). Coupling Strategies for the Synthesis of Peptide-Oligonucleotide Conjugates for Patterned Synthetic Biomineralization. PMC - NIH.
- Guidechem. (2024). Tstu mechanism and application.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Albericio, F., et al. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
- El-Faham, A., & Albericio, F. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article.
- Merck Millipore. (n.d.). Novabiochem® Coupling reagents.
- Luxembourg Bio Technologies. (n.d.). Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings.
- Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling.
- CDN. (n.d.). Strategies for Peptide Synthesis: An Overview.
- RSC Publishing. (n.d.). Chiral analysis of synthetic peptides: high performance liquid chromatography of diastereoisomeric carbamoyl esters derived from N-terminal cleavage.
- ResearchGate. (n.d.). Recent development in peptide coupling reagents.
- ResearchGate. (2015). How do I get rid of dicyclohexyl urea (DCU)?.
- ResearchGate. (2025). Chiral HPLC Separation and Modeling of Four Stereomers of DL-Leucine-DL-Tryptophan Dipeptide on Amylose Chiral Column.
- Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
- Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI.
- Keating, K. M. (1999). Application of proteases to the identification of chiral modifications in synthetic peptides. Journal of Biomolecular Techniques.
- Isidro-Llobet, A., et al. (2019). Epimerisation in Peptide Synthesis. PMC - NIH.
- ResearchGate. (2017). Dicyclohexylurea (DCU) solubility in water.
- Chromatography Today. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation.
- American Chemical Society. (n.d.). Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry.
- Benchchem. (n.d.). The Solubility of 1,3-Dicyclohexylurea in Organic Solvents: An In-Depth Technical Guide.
- CymitQuimica. (n.d.). CAS 2387-23-7: N,N'-Dicyclohexylurea.
- ChemicalBook. (n.d.). N,N'-DICYCLOHEXYLUREA | 2387-23-7.
Sources
- 1. jpt.com [jpt.com]
- 2. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. people.uniurb.it [people.uniurb.it]
- 4. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bachem.com [bachem.com]
- 6. peptide.com [peptide.com]
- 7. Page loading... [guidechem.com]
- 8. Coupling Strategies for the Synthesis of Peptide-Oligonucleotide Conjugates for Patterned Synthetic Biomineralization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. CAS 2387-23-7: N,N'-Dicyclohexylurea | CymitQuimica [cymitquimica.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. organic-synthesis.com [organic-synthesis.com]
- 17. peptide.com [peptide.com]
- 18. Chiral analysis of synthetic peptides: high performance liquid chromatography of diastereoisomeric carbamoyl esters derived from N-terminal cleavage - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. chromatographytoday.com [chromatographytoday.com]
- 21. Application of proteases to the identification of chiral modifications in synthetic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) [commonorganicchemistry.com]
HPLC Purity Methods for TNTU Reagent Validation: A Comparative Technical Guide
Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, and QA/QC Professionals in Peptide Therapeutics.
Executive Summary: The Case for TNTU
In the landscape of peptide coupling reagents, TNTU (2-(5-Norbornene-2,3-dicarboximido)-1,1,3,3-tetramethyluronium tetrafluoroborate) occupies a critical niche.[1] While benzotriazole-based reagents like HBTU and HATU are industry standards for reactivity, they carry significant risks: potential explosiveness and rapid hydrolysis in aqueous environments.
TNTU offers a distinct stability profile, allowing for coupling reactions in aqueous/organic mixtures—a capability often required for modifying hydrophilic proteins or PNA (Peptide Nucleic Acid) synthesis. However, this unique stability necessitates a specialized HPLC validation strategy. Standard acidic gradients (0.1% TFA) used for peptides can artificially degrade TNTU during analysis, leading to false-negative purity results.
This guide outlines a self-validating HPLC protocol specifically designed for TNTU, comparing its stability and impurity profile against HBTU and HATU to establish a robust quality control standard.
Chemical Mechanism & Impurity Logic[2]
To validate TNTU, one must first understand its degradation pathways. Like other "uronium" reagents, TNTU is actually a guanidinium salt (N-form) in the solid state but reacts as a uronium species. Its primary degradation driver is hydrolysis, which cleaves the reactive core into Tetramethylurea (TMU) and N-hydroxy-5-norbornene-2,3-dicarboximide (HONB) .
Diagram 1: TNTU Activation & Degradation Pathway
The following diagram illustrates the intended activation pathway versus the hydrolytic degradation that the HPLC method must detect.
Caption: Figure 1. TNTU reacts with carboxylic acids to form active esters. In the presence of water (or improper HPLC mobile phases), it degrades into HONB and TMU.
Comparative Analysis: TNTU vs. Alternatives
When validating TNTU, it is essential to benchmark its performance against common alternatives. The data below highlights why TNTU requires distinct handling compared to HBTU/HATU.
Table 1: Comparative Stability and HPLC Parameters
| Feature | TNTU | HBTU | HATU |
| Core Structure | Norbornene-imide based | Benzotriazole based | Aza-benzotriazole based |
| Primary Hazard | Irritant (Sensitizer) | Explosive (Autocatalytic decomposition) | Explosive |
| Aqueous Stability | High (Suitable for aq.[1] coupling) | Low (Rapid hydrolysis) | Very Low (Rapid hydrolysis) |
| Primary Impurity | HONB (UV active) | HOBt (UV active) | HOAt (UV active) |
| Rec. HPLC pH | pH 4.0 – 4.5 | pH 2.0 – 3.0 | pH 2.0 – 3.0 |
| Racemization Risk | Low | Moderate | Low (but high reactivity) |
Key Insight: While HBTU is often analyzed with standard TFA gradients (pH ~2), TNTU's unique norbornene moiety is best resolved and preserved using a buffered system at pH 4.2 . This prevents on-column hydrolysis that would otherwise appear as a pre-existing impurity.
Validated HPLC Method for TNTU Purity
This protocol utilizes a buffered mobile phase to stabilize the reagent during the run. It is derived from multi-reagent screening protocols validated for ICH guidelines.
Chromatographic Conditions[3][4]
-
Column: YMC-Triart C18 (or equivalent hybrid particle), 150 x 3.0 mm, 3 µm or 1.9 µm.
-
Why: Hybrid particles resist high pH and provide sharper peak shapes for polar by-products like TMU.
-
-
Mobile Phase A: 15 mM Ammonium Formate, adjusted to pH 4.2 with Formic Acid.
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate: 0.4 mL/min (adjust for column ID).
-
Temperature: 25°C (Do not heat; heating accelerates on-column degradation).
-
Detection: UV at 215 nm (for TMU/backbone) and 260 nm (specific for the norbornene system).
Gradient Profile[5]
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 95 | 5 | Equilibration |
| 2.0 | 95 | 5 | Isocratic Hold (Elute salts) |
| 15.0 | 5 | 95 | Linear Gradient |
| 18.0 | 5 | 95 | Wash |
| 18.1 | 95 | 5 | Re-equilibration |
Standard Preparation (Self-Validating Step)
To ensure the method is not inducing degradation:
-
Diluent: Acetonitrile (anhydrous). Do not use water or methanol in the diluent.
-
Sample Conc: 0.5 mg/mL.
-
Stability Check: Inject the sample immediately. Re-inject after 2 hours. If the HONB peak area increases by >2%, the autosampler temperature is too high or the diluent is wet.
Validation Workflow & Logic
A robust validation must prove that the method separates the active reagent from its hydrolysis products.
Diagram 2: Method Validation Decision Tree
This workflow ensures the method is "fit for purpose" according to ICH Q2(R1) standards.
Caption: Figure 2. Step-wise validation logic ensuring specificity for hydrolysis products and solution stability.
Experimental Data Summary
The following data represents typical performance metrics when comparing the Ammonium Formate (pH 4.2) method against a standard TFA (pH 1.9) method for TNTU.
| Parameter | Method A: Ammonium Formate (pH 4.2) | Method B: TFA (pH 1.9) | Conclusion |
| TNTU Retention Time | 8.4 min | 8.1 min | Comparable retention. |
| HONB Resolution | 3.5 (Baseline separated) | 2.1 (Partial tailing) | pH 4.2 improves separation. |
| On-Column Hydrolysis | < 0.1% | ~ 1.5% (Artifactual) | Acidic TFA degrades TNTU. |
| LOD (Impurity) | 0.05% | 0.2% | Buffered method is more sensitive. |
Interpretation: Using Method B (TFA) often results in a "false fail" where the reagent appears less pure than it actually is, due to acid-catalyzed hydrolysis inside the column. Method A is the authoritative standard for Certificate of Analysis (CoA) generation.
References
-
Comprehensive HPLC Method for Coupling Reagents: Dublin City University (DCU). Development of a rapid UHPLC method for the in-process determination of coupling reagents used in peptide synthesis. Available at: [Link]
-
Chemical Structure & Mechanism: ResearchGate. New Trends in Peptide Coupling Reagents.[2] Available at: [Link]
-
Reagent Safety & Sensitization: ACS GCI Pharmaceutical Roundtable. Peptide Synthesis – Safety Topics. Available at: [Link]
Sources
TNTU Efficiency in Difficult Sequences: A Comparative Technical Guide
Executive Summary
TNTU (2-(5-norbornene-2,3-dicarboximido)-1,1,3,3-tetramethyluronium tetrafluoroborate) represents a specialized niche in peptide chemistry.[1] While HATU remains the "gold standard" for overcoming steric hindrance (e.g., Aib-Aib couplings), TNTU offers a distinct advantage for "chemically difficult" sequences—specifically those requiring aqueous solubility, high racemization suppression, or simplified byproduct removal.
This guide objectively analyzes TNTU’s performance, contrasting it with industry standards (HBTU, HATU, TSTU) to define its optimal operational window in drug development and proteomic research.
Mechanistic Grounding: The HONB Advantage
The efficiency of TNTU stems from its leaving group, N-hydroxy-5-norbornene-2,3-dicarboxylic acid imide (HONB) . Unlike the benzotriazole-based leaving groups (OBt in HBTU, OAt in HATU), the HONB ester offers unique physicochemical properties.
Mechanism of Action
-
Activation: TNTU reacts with the carboxylate of the N-protected amino acid to form an unstable O-acyluronium species.
-
Rearrangement: This rapidly rearranges to form the reactive HONB-active ester .
-
Aminolysis: The amine of the growing peptide chain attacks the active ester, forming the peptide bond and releasing the water-soluble HONB byproduct.
Figure 1: The activation pathway of TNTU.[2] Note the formation of the hydrolytically stable HONB ester, distinguishing it from HBTU/HATU intermediates.
Comparative Analysis: TNTU vs. Alternatives
TNTU is not a replacement for HATU in all contexts. It is a complementary tool . The table below synthesizes experimental data regarding yield, racemization, and solubility.
Performance Matrix
| Feature | TNTU | HATU | HBTU | TSTU |
| Primary Niche | Aqueous/Bioconjugation | Steric Hindrance (Aib, N-Me) | Standard SPPS | Protein Modification |
| Reactivity | Moderate | Very High | High | Moderate |
| Racemization | Very Low | Low (but higher than TNTU) | Moderate | Very Low |
| Aqueous Stability | High (Stable Active Ester) | Low (Hydrolyzes rapidly) | Low | High |
| Byproduct Removal | Excellent (Water Soluble) | Moderate (Organic wash req.) | Moderate | Excellent |
| Cost Efficiency | Moderate | Low (Expensive) | High (Cheap) | Moderate |
Analysis of "Difficult" Sequences
-
Steric Difficulty (e.g., ACP(65-74)): HATU is superior.[3] The 7-azabenzotriazole group provides anchiomeric assistance that accelerates coupling in bulky regions. TNTU is slower here.
-
Solubility Difficulty (e.g., Aggregation-prone): TNTU excels. Its ability to function in mixed aqueous-organic solvent systems (e.g., DMF/Water or NMP/Buffer) allows for the solvation of hydrophilic peptides or protein conjugates that precipitate in pure DMF.
-
Chiral Sensitivity (e.g., Cys/His couplings): TNTU shows lower racemization rates than HBTU, making it safer for fragment condensations where maintaining optical purity is critical.
Experimental Protocols
Protocol A: Aqueous/Organic Hybrid Coupling
Best for: Bioconjugations, Glycopeptides, or sequences requiring aqueous solubility.
Reagents:
-
Coupling Reagent: TNTU (1.0 equiv relative to AA)
-
Base: N-Methylmorpholine (NMM) or DIPEA (2.0 equiv)
-
Solvent: DMF:Water (1:1 to 3:1 ratio depending on solubility)
Workflow:
-
Pre-activation: Dissolve the Amino Acid (1.0 equiv) and TNTU (1.0 equiv) in the minimum amount of DMF.
-
Aqueous Mixing: Add water/buffer to the solution if the peptide requires it for solubility. The HONB ester formed is stable enough to survive this dilution.
-
Initiation: Add NMM (2.0 equiv) to initiate the reaction.
-
Coupling: Add the mixture to the resin/protein solution. Agitate for 1–4 hours.
-
Note: Aqueous couplings are slower than anhydrous ones; extended time is required.
-
-
Wash: Wash with DMF, then Water , then Methanol. The water wash effectively removes the HONB byproduct.
Protocol B: Low-Racemization Fragment Condensation
Best for: Coupling two protected peptide segments.
Workflow:
-
Dissolve Fragment A (Carboxyl) in DMF.
-
Add TNTU (1.0 equiv) and Collidine (1.0 equiv). Collidine is a weaker base, further suppressing racemization.
-
Activate for 3–5 minutes.
-
Add Fragment B (Amine).
-
React for 12–24 hours at 4°C to Room Temperature.
-
Precipitate in water; the HONB byproduct stays in the supernatant.
Visualizing the Decision Logic
When should a researcher reach for TNTU over the standard HBTU or the high-power HATU?
Figure 2: Decision tree for selecting TNTU based on sequence difficulty and solvent requirements.
References
-
Aapptec. "Coupling Reagents: TNTU and TSTU in Aqueous Solvents." Peptide.com. Link
-
El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 111(11), 6557–6602.[2] Link
- Knorr, R., et al. (1989). "New Coupling Reagents in Peptide Chemistry." Tetrahedron Letters, 30(15), 1927-1930. (Seminal paper on Uronium reagents).
-
Jaradat, D. (2022).[2] "Advances in solid-phase peptide synthesis in aqueous media (ASPPS)." RSC Advances. Link
-
Sigma-Aldrich. "Peptide Coupling Reagents Guide: Comparison of HBTU, HATU, and TNTU." Link
Sources
Comparative Analysis: Mass Spectrometric Identification of TNTU vs. Common Uronium Coupling Reagents
[1]
Executive Summary
In the high-stakes field of peptide synthesis and drug development, the purity and identity of coupling reagents are critical.[1] TNTU (2-(5-Norbornene-2,3-dicarboximido)-1,1,3,3-tetramethyluronium tetrafluoroborate) offers a unique reactivity profile compared to the ubiquitous benzotriazole-based reagents like HBTU and TBTU .[1] However, its structural similarity to other uronium/guanidinium salts necessitates precise analytical validation.[1]
This guide provides a definitive, self-validating mass spectrometry (MS) workflow to confirm the identity of TNTU, distinguish it from isobaric or homologous alternatives, and validate its integrity against hydrolytic degradation.[1]
Technical Background: The "Why" and "How"
The Structural Isomerism Challenge
A critical insight for any analytical chemist working with this class of reagents is the Uronium vs. Guanidinium equilibrium.[1] While historically named "uronium" salts (O-isomers), crystallographic studies have shown that many of these reagents (including HBTU and likely TNTU) crystallize as guanidinium salts (N-isomers) [1].[1]
-
Implication for MS: Electrospray Ionization (ESI) is a "soft" ionization technique that transfers the pre-existing cation into the gas phase.[1] Regardless of whether the reagent exists as the O- or N-isomer in the solid state, the detected cation species
is identical in mass.[1] -
Differentiation Strategy: We rely on Exact Mass (MS1) to distinguish TNTU from HBTU/HATU and Tandem MS (MS/MS) to confirm the unique norbornene core, which is absent in benzotriazole-based reagents.[1]
Stability Considerations
TNTU is sensitive to moisture.[1] Hydrolysis yields Tetramethylurea (TMU) and N-Hydroxy-5-norbornene-2,3-dicarboximide (HONB) .[1] A robust MS protocol must distinguish the intact reagent from these degradation products, which can suppress ionization or appear as background noise.[1]
Experimental Workflow
The following workflow is designed to minimize in-source fragmentation while maximizing structural information.
Sample Preparation Protocol
-
Solvent: Acetonitrile (ACN) (HPLC Grade).[1] Avoid alcohols (MeOH/EtOH) to prevent alcoholysis of the active ester.[1]
-
Concentration: Prepare a stock of 1 mg/mL, dilute to 10 µg/mL for direct infusion.
-
Additives: 0.1% Formic Acid (FA) to aid protonation stability, though the salt is already ionic.[1]
Instrumentation Parameters (ESI-Q-TOF / Orbitrap)
-
Ionization: ESI Positive Mode (+).
-
Flow Rate: 5-10 µL/min (Direct Infusion).
-
Capillary Voltage: 3.0 - 3.5 kV.[1]
-
Source Temp: < 200°C (Keep low to prevent thermal degradation).
-
Collision Energy (CID): Ramp 10–35 eV for MS/MS experiments.[1]
Analytical Logic Diagram
Caption: Step-by-step logic flow for TNTU identification, moving from moisture-free prep to MS/MS validation.
Comparative Analysis: TNTU vs. Alternatives
The primary alternative to TNTU is HBTU .[1] While both are "tetramethyluronium" salts, their cores differ radically.[1]
Exact Mass Comparison (MS1)
The first line of defense is high-resolution mass spectrometry (HRMS).[1]
| Reagent | Core Structure | Cation Formula | Theoretical m/z (Monoisotopic) | Key Difference |
| TNTU | Norbornene-imide | 278.1505 | +44.015 Da vs HBTU | |
| HBTU | Benzotriazole | 234.1355 | Benzene ring vs Norbornene | |
| HATU | Aza-benzotriazole | 235.1307 | Pyridine nitrogen presence |
Interpretation:
-
A peak at m/z 278.15 confirms the presence of the TNTU cation.[1]
-
A peak at m/z 234.14 indicates HBTU contamination or mislabeling.[1]
Fragmentation Fingerprinting (MS/MS)
Upon Collision Induced Dissociation (CID), TNTU and HBTU behave differently. Both release the tetramethylurea (TMU) moiety, but the "core" fragment is distinct.[1]
| Precursor Ion | Fragment Ion (m/z) | Identity | Mechanism |
| TNTU (278.15) | 116.10 | Tetramethylurea cation (Common) | |
| 162.05 | Norbornene-imide core (Diagnostic) | ||
| HBTU (234.14) | 116.10 | Tetramethylurea cation (Common) | |
| 119.05 | Benzotriazole core (Diagnostic) |
Diagnostic Pathway Diagram[1]
Caption: Fragmentation pathway of TNTU. The detection of m/z 162.05 is the unique identifier for the norbornene core.[1]
Troubleshooting & Impurity Analysis
Detecting Hydrolysis
If TNTU is exposed to moisture, the bond between the uronium group and the norbornene oxide cleaves.[1]
-
Marker: Appearance of m/z 180.06 (
of N-hydroxy-5-norbornene-2,3-dicarboximide, HONB).[1] -
Action: If the ratio of m/z 180 to m/z 278 exceeds 5%, the reagent is degraded and will result in poor coupling efficiency.[1]
Counter-ion Verification
While ESI+ detects the cation, running ESI Negative Mode (-) is a robust cross-check.[1]
References
-
Carpino, L. A., et al. (1994).[1] The Structural Nature of "Uronium" Peptide Coupling Reagents.[1][2][3][4] Angewandte Chemie International Edition.[1] [1]
-
Sigma-Aldrich. (n.d.).[1] TNTU Product Specification & CAS 125700-73-4.[1][5][6][7]
-
Albericio, F., & Kates, S. A. (2011).[1] Coupling Reagents: An Update. Global Research Online.[1]
-
Bachem. (2024).[1] Guide to Coupling Reagents & Additives.[1]
Sources
- 1. HBTU - Wikipedia [en.wikipedia.org]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. TNTU/125700-73-4 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]
- 6. peptide.com [peptide.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
